molecular formula C10H12O4 B1364674 3,5-Dimethoxy-4-methylbenzoic acid CAS No. 61040-81-1

3,5-Dimethoxy-4-methylbenzoic acid

Cat. No.: B1364674
CAS No.: 61040-81-1
M. Wt: 196.2 g/mol
InChI Key: QIBMVRYNEXOCCF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMVRYNEXOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396100
Record name 3,5-dimethoxy-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61040-81-1
Record name 3,5-Dimethoxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61040-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dimethoxy-4-methylbenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted benzoic acid derivative of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores its applications as a key building block in the development of novel compounds, particularly within the pharmaceutical industry, and outlines essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a carboxyl group, two methoxy groups, and one methyl group. The strategic placement of these functional groups dictates its chemical behavior and utility in synthesis.

Nomenclature and Chemical Identifiers

To ensure precise identification, the compound is cataloged under various internationally recognized systems.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 61040-81-1[1][3][4]
Molecular Formula C10H12O4[1][2][4]
Molecular Weight 196.20 g/mol [1][2][4]
InChI Key QIBMVRYNEXOCCF-UHFFFAOYSA-N[1][2]
PubChem CID 3764486[1]
Synonyms 4-methyl-3,5-dimethoxybenzoic acid, 3,5-Dimethoxy-p-toluic acid[1][4]
Molecular Structure

The core of the molecule is a benzene ring. The carboxylic acid group (-COOH) at position 1 defines it as a benzoic acid derivative. The two methoxy groups (-OCH₃) at positions 3 and 5 are electron-donating, which influences the reactivity of the aromatic ring. The methyl group (-CH₃) at position 4 further contributes to the electronic and steric properties of the molecule. This specific substitution pattern is crucial for its role as a precursor in multi-step syntheses.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties is fundamental for the handling, characterization, and application of this compound in a laboratory setting.

Physical Properties

The compound presents as a solid at room temperature with the following properties:

PropertyValue
Melting Point 210-216 °C[4]
Boiling Point (Predicted) 347.7 ± 37.0 °C[4]
Density (Predicted) 1.180 ± 0.06 g/cm³[4]
pKa (Predicted) 4.13 ± 0.10
Solubility Soluble in liquid ammonia[1][4]
Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of the compound.

  • ¹H NMR Spectroscopy: In a typical proton NMR spectrum, distinct signals would be expected for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxyl group. The two aromatic protons are chemically equivalent and would appear as a singlet. The six protons of the two equivalent methoxy groups would also produce a sharp singlet. The three protons of the methyl group would yield another singlet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the quaternary aromatic carbons (including the one attached to the methyl group and the two attached to the methoxy groups), the two equivalent aromatic CH carbons, the two equivalent methoxy carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch. C-O stretching vibrations from the methoxy and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region, while C-H stretching from the aromatic ring and methyl/methoxy groups would be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).[2] Common fragmentation patterns would involve the loss of a methyl group, a methoxy group, or the carboxylic acid group.

Synthesis and Reactivity

Synthesis

While specific, detailed synthetic procedures are often proprietary, a general approach to the synthesis of this compound can be conceptualized through retrosynthesis. A plausible route involves the oxidation of a corresponding toluene derivative, such as 3,5-dimethoxy-4-methylbenzaldehyde or 1,3-dimethoxy-2-methyl-5-(some-oxidizable-group)benzene.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols in the presence of an acid catalyst), conversion to acid chlorides (using reagents like thionyl chloride or oxalyl chloride), and amide formation (reaction with amines, often after activation of the carboxylic acid).

  • Aromatic Ring: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, the positions ortho and para to the activating groups are already substituted, which can direct incoming electrophiles to the remaining positions, though steric hindrance from the existing substituents can be a significant factor.

  • Reduction: The compound can undergo reduction. For instance, treatment with sodium in ethanol can reduce the aromatic ring to prepare 1,4-dihydro-3,5-dimethoxy-4-methylbenzoic acid.[1][5]

Below is a conceptual workflow for the common derivatization of the carboxylic acid moiety.

G cluster_0 Starting Material cluster_1 Activation (Optional) cluster_2 Reagents cluster_3 Products A 3,5-Dimethoxy-4- methylbenzoic acid B Acid Chloride Formation (e.g., SOCl₂) A->B Activation C Alcohol (R'-OH) + Acid Catalyst E Ester Derivative A->E Esterification D Amine (R'R''NH) F Amide Derivative B->F Amidation

Caption: General derivatization workflows for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[6] Its structural features make it an excellent starting point for creating compounds with specific biological activities.

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various pharmaceutical agents.[6] The functional groups allow for diverse chemical modifications, enabling the construction of libraries of compounds for screening in drug discovery programs. It is particularly useful in the development of anti-inflammatory and analgesic agents.[6]

  • Organic Synthesis: Chemists utilize this compound to develop complex molecular architectures.[6] The methoxy and methyl groups can be modified or can serve to direct reactions, providing a scaffold for building larger, more intricate molecules.

  • Material Science: The compound is also explored in material science for formulating advanced materials like polymers and coatings, where it can contribute to improved thermal and mechanical properties.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[8]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[8]

  • Specific target organ toxicity (single exposure) (Category 3) : May cause respiratory irritation.[8][9]

The signal word is "Warning".[8]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling and Storage: Avoid breathing dust and avoid contact with eyes, skin, and clothing.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • First Aid Measures:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

    • If on skin: Wash with plenty of soap and water.[8][9]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][9]

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its well-defined structure and predictable reactivity make it a valuable building block for creating novel molecules with potential applications in pharmaceuticals and material science. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

3,5-Dimethoxy-4-methylbenzoic acid CAS number 61040-81-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoic Acid (CAS 61040-81-1)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 61040-81-1), a polysubstituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides detailed spectroscopic data for characterization, explores its synthesis and chemical reactivity, and discusses its current and potential applications, particularly in pharmaceutical development and material science. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Introduction and Molecular Overview

This compound, also known by its synonym 3,5-Dimethoxy-p-toluic acid, is a unique aromatic compound characterized by a benzoic acid core functionalized with two methoxy groups and one methyl group.[1] This specific substitution pattern imparts a distinct set of electronic and steric properties, influencing its reactivity and making it a valuable intermediate in the synthesis of more complex molecular architectures.[2] Its structure is closely related to naturally occurring phenolic compounds like syringic acid, and its derivatives are actively being explored for various biological activities.[3][4] This guide serves as a central repository of technical information to facilitate its effective use in research and development.

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. This section consolidates the key physical properties and expected spectroscopic signatures for this compound.

Physical and Chemical Properties

The compound is typically supplied as a white to off-white crystalline solid and exhibits solubility in liquid ammonia.[5] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 61040-81-1[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white solid
Melting Point 210-216 °C[6]
Boiling Point 347.7 ± 37.0 °C (Predicted)[6]
Density 1.180 ± 0.06 g/cm³ (Predicted)[6]
pKa 4.13 ± 0.10 (Predicted)
Storage Sealed in dry, Room Temperature[6]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While full spectra are proprietary to suppliers, the expected data based on its structure are detailed below.[7]

TechniqueExpected Signature
¹H NMR ~2.2 ppm (s, 3H): Methyl protons (-CH₃). ~3.8 ppm (s, 6H): Protons of two equivalent methoxy groups (-OCH₃). ~7.2 ppm (s, 2H): Two equivalent aromatic protons. ~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
¹³C NMR ~16 ppm: Methyl carbon. ~56 ppm: Methoxy carbons. ~107 ppm: Aromatic CH carbons. ~130-140 ppm: Quaternary aromatic carbons. ~160 ppm: Aromatic carbons attached to methoxy groups. ~170 ppm: Carboxylic acid carbonyl carbon.
IR (Infrared) 2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1600, ~1460 cm⁻¹: C=C stretches of the aromatic ring. ~1200-1300 cm⁻¹ & ~1050-1150 cm⁻¹: C-O stretches of ether and carboxylic acid.
MS (Mass Spec.) m/z 196 (M⁺): Molecular ion peak. m/z 181: [M-CH₃]⁺ m/z 151: [M-COOH]⁺

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application in multi-step synthetic campaigns.

Synthetic Pathways

start p-Toluic Acid (Starting Material) step1 Bromination (e.g., Br₂, FeBr₃) start->step1 Step 1 intermediate1 3,5-Dibromo-4- methylbenzoic Acid step1->intermediate1 step2 Nucleophilic Substitution (e.g., NaOMe, Cu catalyst) intermediate1->step2 Step 2 product 3,5-Dimethoxy-4- methylbenzoic Acid (Target Molecule) step2->product

Caption: Conceptual synthetic workflow for this compound.

Core Reactivity

The chemical behavior of this compound is governed by its three functional groups: the carboxylic acid, the methoxy groups, and the methyl group on the aromatic ring.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (with amines, often via an activated acyl chloride or with coupling agents) to generate a wide array of derivatives.[3][4]

  • Aromatic Ring (Electrophilic Aromatic Substitution): The reactivity of the ring is strongly influenced by the substituents. The two methoxy groups are powerful activating, ortho, para-directing groups, while the methyl group is a weaker activating, ortho, para-director. Conversely, the carboxylic acid is a deactivating, meta-directing group. The net effect is a highly activated ring system. Electrophilic attack is strongly directed to the positions ortho to the methoxy groups (C2 and C6), which are the only unsubstituted positions on the ring. This predictable regioselectivity is a valuable attribute for synthetic planning.

  • Birch Reduction: The compound is known to undergo reduction with sodium in ethanol. This reaction, a Birch reduction, selectively reduces the aromatic ring to yield 1,4-dihydro-3,5-dimethoxy-k-methylbenzoic acid, providing access to non-aromatic scaffolds.[5]

Applications in Research and Development

The unique structure of this compound makes it a strategic building block in several high-value research areas.

Pharmaceutical Development and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of diverse pharmaceutical agents.[2] Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.[2]

  • Scaffold for Bioactive Molecules: The molecule's framework is an excellent starting point for creating derivatives with specific biological activities. By modifying the carboxylic acid group or the aromatic ring, chemists can fine-tune properties like solubility, lipophilicity, and target binding.

  • Syringic Acid Analogue: It is a close structural analogue of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a natural product with known antioxidant, anti-inflammatory, and anticancer properties.[3][8] Research into syringic acid derivatives as potent xanthine oxidase inhibitors for treating gout and hyperuricemia highlights the therapeutic potential of this chemical class.[3][4][9] this compound provides a scaffold to create non-phenolic analogues, which can offer advantages in terms of metabolic stability and pharmacokinetic profiles.

Organic Synthesis and Material Science

Beyond pharmaceuticals, the compound is a valuable tool for synthetic chemists and material scientists.

  • Complex Molecule Synthesis: It is employed in organic chemistry to construct more complex molecules where a substituted aromatic core is required.[2]

  • Polymer and Coating Formulation: In material science, it can be incorporated into polymers and coatings. The rigid aromatic structure can enhance thermal stability, while the functional groups provide sites for cross-linking or further modification, potentially improving the mechanical properties of the final material.[2][10]

  • Specialty Chemicals: It is also used in the formulation of specialty chemicals and agrochemicals, where its properties can contribute to improved product stability and efficacy.[2]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Hazard ClassGHS Statement
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation
Acute Toxicity (Oral) H302: Harmful if swallowed
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used when handling the powder.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Conclusion

This compound (CAS 61040-81-1) is more than a simple aromatic acid; it is a highly functionalized and versatile building block with significant potential. Its predictable reactivity, driven by the unique interplay of its substituent groups, makes it a valuable tool for synthetic chemists. Its primary role as an intermediate in the development of pharmaceuticals, particularly anti-inflammatory agents and analogues of bioactive natural products, underscores its importance to the drug discovery pipeline. Furthermore, its emerging applications in material science and specialty chemicals highlight its broad utility. This guide provides the core technical knowledge base required for scientists and researchers to effectively and safely leverage the synthetic potential of this important compound.

References

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxy-4-methylbenzoic acid, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. While experimental data for this specific molecule is not widely available in public spectral databases, this guide presents a robust analysis based on established spectroscopic principles and data from structurally analogous compounds.

Introduction

This compound, with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol , is a substituted benzoic acid derivative.[1] Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound is foundational to understanding its spectroscopic signature. The arrangement of the aromatic ring, the carboxylic acid group, the two methoxy groups, and the methyl group gives rise to characteristic signals in each spectroscopic method.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12-13Singlet (broad)1HCarboxylic acid (-COOH)
~7.3Singlet2HAromatic protons (H-2, H-6)
~3.9Singlet6HMethoxy protons (-OCH₃)
~2.2Singlet3HMethyl protons (-CH₃)

Interpretation:

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 12-13 ppm) due to deshielding and hydrogen bonding.

  • Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet around δ 7.3 ppm.

  • Methoxy Protons: The six protons of the two equivalent methoxy groups will give rise to a sharp singlet at approximately δ 3.9 ppm.

  • Methyl Protons: The three protons of the methyl group attached to the aromatic ring will appear as a singlet around δ 2.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~170Carboxylic acid carbon (-COOH)
~160Aromatic carbons C-3 and C-5 (attached to -OCH₃)
~135Aromatic carbon C-4 (attached to -CH₃)
~125Aromatic carbon C-1 (attached to -COOH)
~108Aromatic carbons C-2 and C-6
~56Methoxy carbons (-OCH₃)
~12Methyl carbon (-CH₃)

Interpretation:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field (~170 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy groups (C-3 and C-5) will be downfield, as will the carbon attached to the methyl group (C-4) and the carboxylic acid (C-1). The unsubstituted aromatic carbons (C-2 and C-6) will appear at a higher field.

  • Aliphatic Carbons: The methoxy carbons will resonate around 56 ppm, and the methyl carbon will be the most upfield signal at approximately 12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The vapor phase IR spectrum of this compound is available, and its key absorption bands can be interpreted as follows.[1]

Wavenumber (cm⁻¹) Vibration Functional Group
~2500-3300 (broad)O-H stretchCarboxylic acid (-COOH)
~2950-3000C-H stretchAromatic and Aliphatic
~1700C=O stretchCarboxylic acid (-COOH)
~1600, ~1470C=C stretchAromatic ring
~1200-1300C-O stretchAryl ether and Carboxylic acid
~1050-1150C-O stretchAryl ether

Interpretation:

  • A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The sharp, strong peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • Absorptions in the 1470-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.

  • Strong bands in the 1050-1300 cm⁻¹ range are due to the C-O stretching vibrations of the aryl ether (methoxy) and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The PubChem database indicates a top peak at m/z 196, which corresponds to the molecular ion.[1]

Table of Expected Fragments:

m/z Proposed Fragment Ion Loss from Molecular Ion
196[C₁₀H₁₂O₄]⁺• (Molecular Ion)-
181[M - CH₃]⁺Loss of a methyl radical
179[M - OH]⁺Loss of a hydroxyl radical
151[M - COOH]⁺Loss of the carboxyl group
121[M - COOH - 2CH₃]⁺Loss of carboxyl and two methyl groups

Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

  • Molecular Ion (m/z 196): The peak at m/z 196 corresponds to the intact molecule with the loss of one electron.

  • Loss of a Methyl Group (m/z 181): Cleavage of a methyl radical from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Loss of a Hydroxyl Group (m/z 179): The loss of a hydroxyl radical from the carboxylic acid group is another characteristic fragmentation.

  • Loss of the Carboxyl Group (m/z 151): Decarboxylation, the loss of the -COOH group, is a prominent fragmentation pathway for benzoic acids.

G M [C10H12O4]+• m/z = 196 (Molecular Ion) F1 [M - CH3]+ m/z = 181 M->F1 - •CH3 F2 [M - OH]+ m/z = 179 M->F2 - •OH F3 [M - COOH]+ m/z = 151 M->F3 - •COOH

References

Solubility and stability of 3,5-Dimethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethoxy-4-methylbenzoic Acid

Introduction

This compound is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₄.[1][2] Its structural features, including a carboxylic acid group and methoxy substituents on a benzene ring, make it a compound of interest in organic synthesis and as a potential building block in medicinal chemistry. For professionals in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's viability, influencing everything from formulation and bioavailability to storage and shelf-life.

This guide provides a technical overview of the solubility and stability characteristics of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its chemical behavior, offers detailed protocols for its empirical evaluation, and provides a framework for developing robust analytical methods to ensure its quality and integrity.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physicochemical properties. These parameters govern its behavior in both solid and solution states and are essential for designing relevant experimental work.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 210-216 °C[1]
Boiling Point (Predicted) 347.7 ± 37.0 °C[1]
Density (Predicted) 1.180 ± 0.06 g/cm³[1]
pKa (Predicted) 4.13 ± 0.10

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa of ~4.13 is characteristic of a benzoic acid derivative. This indicates that the compound will be predominantly in its protonated, less water-soluble form in acidic conditions (pH < 4) and will convert to its more soluble anionic (carboxylate) form in neutral to basic conditions (pH > 4).

Solubility Profile: A Multifaceted Assessment

Solubility dictates a compound's dissolution rate and bioavailability, making it a critical parameter. While specific quantitative data in common laboratory solvents is sparse in the literature, its structural characteristics allow for informed predictions and a clear experimental path for determination. The presence of two polar methoxy groups and a carboxylic acid function suggests moderate solubility in polar organic solvents, while the aromatic ring provides some non-polar character.

Published data indicates that this compound is soluble in liquid ammonia.[1][4][5] A study on the closely related 3,5-dimethoxybenzoic acid demonstrated its solubility in ethanol increases with temperature, a behavior that can be reasonably extrapolated to the 4-methyl derivative.[6]

Causality in Solubility Behavior
  • pH-Dependence: As a carboxylic acid, its aqueous solubility is highly pH-dependent. At pH values significantly below its pKa (~4.13), the molecule is un-ionized and its solubility in water is expected to be low. As the pH increases above the pKa, the carboxylic acid deprotonates to form the carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.

  • Solvent Polarity: The molecule's mixed polarity suggests it will be most soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents like alcohols (e.g., ethanol, methanol), where it can engage in hydrogen bonding. Its solubility is expected to be lower in non-polar solvents like hexane.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for quantifying the solubility of this compound in various solvents. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial for each solvent to be tested. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Add a known volume of the selected solvent to each vial.

  • Incubation: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow undissolved solids to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid (Analyte) to Vial B Add Known Volume of Solvent A->B C Agitate at Controlled Temperature (24-48h) B->C D Settle and Collect Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Sample E->F G Quantify using Validated HPLC Method F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a compound is crucial for determining appropriate storage conditions and predicting potential degradation pathways. This compound is reported to be stable under normal temperatures and pressures.[3] However, to develop a truly stability-indicating analytical method and to understand its liabilities, forced degradation (stress testing) studies are essential.[7] These studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[8]

Rationale for Stress Conditions

Forced degradation typically involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.[7][8] The goal is to achieve 5-20% degradation, which is sufficient to produce and identify degradation products without destroying the molecule entirely.

  • Acid/Base Hydrolysis: Evaluates susceptibility to degradation in low and high pH environments. While the core structure of this compound is robust, extreme pH and heat could potentially lead to demethylation of the methoxy groups.[9]

  • Oxidation: Assesses reactivity with oxidizing agents. The electron-rich aromatic ring could be susceptible to oxidation, potentially leading to the formation of phenols or ring-opened products. Hydrogen peroxide is a commonly used stressing agent.

  • Thermal Degradation: Investigates stability at elevated temperatures. This helps identify the potential for degradation during manufacturing processes (e.g., drying) or in hot climates. For a compound with a high melting point (>150°C), stress at the nearest melting point and at 105°C is a common approach.[7]

  • Photostability: Determines the impact of light exposure. This is critical for compounds that may be handled in lighted environments or packaged in transparent containers. Studies should be conducted according to ICH Q1B guidelines.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents for dissolution (e.g., Acetonitrile:Water 50:50)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Vials, heating block or oven, photostability chamber

  • pH meter, neutralizing solutions (e.g., 0.1 M NaOH, 0.1 M HCl)

  • Stability-indicating HPLC method

Methodology:

  • Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (t=0).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80°C) for a set time. Withdraw samples at various time points, cool, neutralize with NaOH, and analyze.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat as above. Withdraw samples, cool, neutralize with HCl, and analyze.

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., to a final concentration of 3%). Store at room temperature or slightly elevated temperature. Monitor over time and analyze.

  • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C). Analyze at different time points.

  • Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 105°C or a temperature below the melting point).[7] Periodically dissolve a weighed amount and analyze.

  • Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Analyze the samples against a dark control stored under the same conditions.

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method. The results are used to establish degradation pathways and to confirm that all degradation products can be separated from the parent peak and from each other.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Analyte Stock Solution (1 mg/mL) A Acid Hydrolysis (0.1 M HCl, Heat) Start->A B Base Hydrolysis (0.1 M NaOH, Heat) Start->B C Oxidation (3% H₂O₂, RT/Heat) Start->C D Thermal (Solid & Solution, Heat) Start->D E Photolytic (ICH Q1B Light Exposure) Start->E F Sample at Time Points A->F B->F C->F D->F E->F G Neutralize (if needed) F->G H Analyze via Stability- Indicating HPLC Method G->H I Assess Degradation % & Peak Purity H->I

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies for Quality Assessment

A robust, validated analytical method is essential for accurately determining the purity, concentration, and stability of this compound. The choice of technique depends on the analytical goal.[10][11]

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment and stability studies.[12] A reversed-phase HPLC method with UV detection (RP-HPLC-UV) is highly suitable. It offers high specificity for separating the parent compound from impurities and degradation products, making it the primary tool for developing a stability-indicating method.[11]

  • Potentiometric Titration: As a carboxylic acid, the bulk purity (assay) of this compound can be determined with high accuracy and precision using acid-base titration.[10] This classic method involves dissolving the compound in a suitable solvent (like neutralized ethanol) and titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities. For a non-volatile compound like this, derivatization (e.g., silylation) would be required to increase its volatility before analysis.[10][12]

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the main component from all potential degradation products and process-related impurities.

Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is effective for retaining moderately polar to non-polar compounds.

  • Wavelength Selection: Using a photodiode array (PDA) detector, scan a solution of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A wavelength of 254 nm is often a good starting point for aromatic compounds.[10]

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with 0.1% formic acid or phosphoric acid in water to ensure the carboxylic acid is protonated and sharp peaks are obtained.

    • Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Method Development:

    • Isocratic Elution: Begin by running a series of isocratic methods with varying ratios of organic to aqueous mobile phase (e.g., 30%, 40%, 50% B) to find the conditions that elute the main peak with a reasonable retention time (e.g., 3-10 minutes).

    • Gradient Elution: If isocratic elution fails to separate all peaks from the forced degradation samples, develop a gradient method. A typical starting gradient might be 10% to 90% B over 20 minutes.

  • Optimization: Inject a mixture of the control and all stressed samples. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation for all observed peaks.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is pure in the presence of degradants (using a PDA detector for peak purity analysis).

HPLC Method Development Logical Flow

G A Select Column & Wavelength (e.g., C18, λmax) B Prepare Mobile Phases (A: 0.1% Acid in H₂O, B: ACN) A->B C Develop Isocratic Method B->C D Inject Stressed Samples C->D E Check Resolution D->E F Develop Gradient Method E->F Inadequate H Final Method Achieved E->H Adequate F->D G Optimize Gradient, Temp, Flow Rate G->D

Caption: Logical workflow for stability-indicating HPLC method development.

Conclusion

A thorough characterization of the solubility and stability of this compound is not an academic exercise but a practical necessity for its successful application in research and drug development. This guide has established that while the compound is generally stable, its solubility is critically dependent on pH. A systematic approach, employing forced degradation studies coupled with the development of a stability-indicating HPLC method, is essential for fully understanding its behavior. The protocols and workflows provided herein offer a comprehensive framework for researchers to generate the robust, reliable data required for informed decision-making in formulation development, quality control, and regulatory compliance.

References

An In-Depth Technical Guide on the Putative Natural Occurrence and Biosynthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-4-methylbenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug development. While its synthesis is established, its natural occurrence has not been definitively reported in the scientific literature. This technical guide provides a comprehensive overview of its putative natural occurrence and a detailed exploration of its plausible biosynthetic pathway in plants. Drawing upon established principles of secondary metabolite biosynthesis, this document outlines a theoretical framework for its formation, from primary metabolic precursors to the final substituted benzoic acid. Furthermore, this guide presents detailed, field-proven methodologies for the isolation, purification, and structural elucidation of phenolic acids from plant matrices, which can be adapted for the targeted discovery of this compound. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a scientific basis for investigating the potential natural origins of this and similar compounds.

Introduction: The Enigmatic Status of this compound

This compound, a member of the benzoic acid class of organic compounds, possesses a unique substitution pattern that makes it an intriguing target for synthetic and medicinal chemists. Benzoic acid and its derivatives are widespread in nature and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The specific arrangement of two methoxy groups and a methyl group on the aromatic ring of this compound suggests the potential for specific biological interactions, making it a candidate for drug discovery programs.

Despite its availability from commercial chemical suppliers and its documented use in organic synthesis, a thorough review of the scientific literature reveals a conspicuous absence of reports detailing its isolation from a natural source. This lack of evidence for its natural occurrence presents a compelling scientific question: is this compound a purely synthetic molecule, or is it a yet-to-be-discovered natural product? This guide proceeds on the hypothesis that its structure is compatible with known biosynthetic transformations in organisms, particularly plants, and therefore, it may exist in nature, awaiting discovery.

A Plausible Biosynthetic Pathway: From Primary Metabolism to a Substituted Benzoic Acid

The biosynthesis of aromatic compounds in plants is a well-characterized process that originates from primary metabolism. The proposed biosynthetic pathway for this compound is rooted in the established shikimate and phenylpropanoid pathways.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The journey begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is a critical branch-point intermediate that leads to the formation of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. For the biosynthesis of benzoic acids, L-phenylalanine is the key precursor.

The Phenylpropanoid Pathway: Formation of the Benzoic Acid Scaffold

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. The conversion of cinnamic acid to benzoic acid involves the shortening of its three-carbon side chain by two carbons. This can occur via two primary routes: the β-oxidative pathway and the non-β-oxidative pathway. Both pathways converge on the formation of benzoyl-CoA, which is then hydrolyzed to benzoic acid.

Tailoring Reactions: The Genesis of Substitution Patterns

The unadorned benzoic acid ring is subsequently modified by a series of "tailoring" enzymes that introduce hydroxyl, methyl, and other functional groups, leading to the vast diversity of natural benzoic acid derivatives. For this compound, the key transformations are hydroxylation, O-methylation, and C-methylation.

A plausible sequence of these tailoring reactions is as follows:

  • Hydroxylation: The benzoic acid ring likely undergoes hydroxylation at positions 3, 4, and 5 to form 3,4,5-trihydroxybenzoic acid (gallic acid), a common plant metabolite. This reaction is typically catalyzed by cytochrome P450 monooxygenases.

  • O-Methylation: The hydroxyl groups at positions 3 and 5 are then methylated. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. OMTs are a large and diverse family of enzymes in plants responsible for the methylation of a wide array of secondary metabolites.[1][2]

  • C-Methylation: The final step is the methylation of the carbon at position 4 of the aromatic ring. This is a less common but known modification in natural product biosynthesis. C-methyltransferases , also utilizing SAM as the methyl source, catalyze this transformation.

The following diagram illustrates this putative biosynthetic pathway:

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Side-chain shortening Gallic_Acid 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) Benzoic_Acid->Gallic_Acid Hydroxylation Intermediate 3,5-Dimethoxy-4-hydroxybenzoic Acid Gallic_Acid->Intermediate O-Methyltransferases (OMTs) (at C3 and C5) Final_Product This compound Intermediate->Final_Product C-Methyltransferase (at C4)

Caption: Putative biosynthetic pathway of this compound.

Methodologies for Discovery and Characterization

The search for novel natural products requires robust and systematic experimental protocols. The following sections detail established methodologies for the extraction, isolation, and structural elucidation of phenolic acids from plant material, which can be applied to the targeted search for this compound.

Extraction of Phenolic Compounds from Plant Material

The choice of extraction method and solvent is critical for the successful isolation of phenolic acids.

Protocol: General Extraction of Phenolic Acids

  • Sample Preparation: Collect fresh plant material and either process immediately or freeze-dry (lyophilize) for long-term storage. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is a common and effective solvent for extracting a broad range of phenolic compounds. For less polar compounds, ethyl acetate or dichloromethane may be used.

  • Extraction Procedure:

    • Maceration: Soak the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional agitation.

    • Sonication: Suspend the plant material in the solvent and place it in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency.

    • Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus. This method is particularly useful for less soluble compounds but may degrade thermolabile substances.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

The following diagram outlines a general workflow for the extraction and isolation of phenolic compounds:

ExtractionWorkflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Solvent-Solvent Partitioning or Column Chromatography Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC or Crystallization Fractions->Purification Pure_Compound Isolated this compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

Isolation and Purification

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate the target molecule.

Protocol: Chromatographic Purification of Phenolic Acids

  • Column Chromatography:

    • Pack a glass column with a suitable stationary phase, such as silica gel (for normal-phase chromatography) or C18-bonded silica (for reversed-phase chromatography).

    • Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (for normal-phase) or decreasing polarity (for reversed-phase).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, use preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is commonly used for phenolic acids.

    • A typical mobile phase consists of a gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector, looking for the characteristic absorbance of aromatic compounds.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined.

Key Analytical Techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.

Expected Spectroscopic Data for this compound:

Technique Expected Observations
HRMS Molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₄.
¹H NMR - A singlet for the methyl protons (~2.1-2.3 ppm).- A singlet for the two equivalent methoxy groups (~3.8-4.0 ppm).- A singlet for the two equivalent aromatic protons (~7.0-7.2 ppm).- A broad singlet for the carboxylic acid proton (highly variable, >10 ppm).
¹³C NMR - A signal for the methyl carbon (~15-20 ppm).- A signal for the two equivalent methoxy carbons (~55-60 ppm).- Signals for the aromatic carbons (~100-160 ppm).- A signal for the carboxylic acid carbon (~165-175 ppm).

Potential Significance and Future Directions

The discovery of this compound as a natural product would be a significant finding. It would not only expand our knowledge of the chemical diversity of the natural world but also open up new avenues for research into its biological activities and potential therapeutic applications. The elucidation of its biosynthetic pathway could also provide tools for its biotechnological production through metabolic engineering.

Future research should focus on:

  • Screening of Natural Sources: A systematic screening of a wide variety of plants, fungi, and bacteria for the presence of this compound using sensitive analytical techniques such as LC-MS/MS.

  • Bioactivity Studies: If isolated from a natural source or synthesized, the compound should be evaluated in a range of biological assays to determine its pharmacological profile.

  • Enzyme Discovery and Characterization: If a natural source is identified, efforts should be made to isolate and characterize the specific O-methyltransferases and C-methyltransferases involved in its biosynthesis.

Conclusion

While the natural occurrence of this compound remains to be confirmed, its chemical structure is consistent with the known biosynthetic capabilities of plants. This technical guide has provided a plausible biosynthetic pathway and detailed experimental protocols that can guide researchers in their quest to discover this and other novel natural products. The systematic application of these methodologies holds the promise of uncovering new molecules with the potential to benefit human health.

References

Unlocking the Therapeutic Potential of 3,5-Dimethoxy-4-methylbenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Therapeutic Agents

In the landscape of modern drug discovery, the pursuit of novel small molecules with significant therapeutic potential is a perpetual endeavor. The escalating prevalence of chronic inflammatory and neurodegenerative diseases worldwide underscores the urgent need for innovative chemical entities that can modulate key pathological pathways. This technical guide focuses on 3,5-Dimethoxy-4-methylbenzoic acid, a compound of interest that stands at the intersection of synthetic versatility and potential biological activity. While direct and extensive research on its therapeutic applications is emerging, its structural characteristics and the biological activities of closely related analogs provide a compelling rationale for its investigation as a potential therapeutic agent, particularly in the realm of anti-inflammatory and neuroprotective applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound, a proposed mechanistic framework for its action, and detailed experimental protocols to explore its therapeutic promise.

Compound Profile: this compound

This compound, also known as 3,5-dimethoxy-p-toluic acid, is a substituted benzoic acid derivative. Its chemical structure, characterized by a benzene ring with two methoxy groups and a methyl group, imparts specific physicochemical properties that are advantageous for drug development.[1] These substitutions can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Identifier Value
IUPAC Name This compound
CAS Number 61040-81-1
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol

Historically, this compound has been utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammation and pain relief.[1] Its utility in organic synthesis allows for the creation of more complex molecules, highlighting its role as a versatile building block in drug discovery.[1]

The Therapeutic Hypothesis: Targeting Neuroinflammation

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Microglia, the resident immune cells of the central nervous system, play a critical role in orchestrating this inflammatory response. While acute microglial activation is neuroprotective, chronic activation leads to the sustained release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage and disease progression.

A compelling case for the anti-neuroinflammatory potential of this compound can be built upon the significant findings for a structurally analogous compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). HDMPPA has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The study revealed that HDMPPA significantly suppressed the production of pro-inflammatory mediators by inhibiting the activation of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Given the shared 3,5-dimethoxyphenyl core, it is hypothesized that this compound will exhibit similar anti-inflammatory and neuroprotective properties. The proposed mechanism of action centers on the inhibition of pro-inflammatory signaling cascades within microglia, thereby reducing the production of neurotoxic mediators and protecting neurons from inflammatory damage.

G Proposed Anti-Neuroinflammatory Mechanism of this compound cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Compound 3,5-Dimethoxy- 4-methylbenzoic acid Compound->MAPK Inhibition Compound->IKK Inhibition NFkappaB_nuc NF-κB Translocation MAPK->NFkappaB_nuc activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_Expression activates Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Pro_inflammatory leads to production of Neuronal_Damage Neuronal Damage Pro_inflammatory->Neuronal_Damage G In Vitro Anti-Inflammatory Assay Workflow cluster_assays Assays start Start seed_cells Seed BV2 Microglia start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay (NO) incubate->griess elisa ELISA (TNF-α, IL-6) incubate->elisa western Western Blot (Signaling Proteins) incubate->western analyze Data Analysis and Interpretation griess->analyze elisa->analyze western->analyze end End analyze->end

References

The Strategic deployment of 3,5-Dimethoxy-4-methylbenzoic Acid as a Privileged Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the substituted benzoic acid motif has consistently proven to be a cornerstone in medicinal chemistry, lending its structural and functional attributes to a wide array of bioactive molecules. This technical guide focuses on a particularly promising, yet often overlooked, precursor: 3,5-Dimethoxy-4-methylbenzoic acid . With its unique electronic and steric properties, this compound serves as a strategic starting point for the synthesis of potent and selective modulators of key biological pathways, particularly in the realms of inflammation and analgesia. This document, intended for the discerning researcher and drug development professional, will provide a comprehensive overview of the synthesis, chemical utility, and biological rationale for employing this compound as a foundational element in drug discovery campaigns. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, thereby offering a holistic and actionable resource for the scientific community.

Physicochemical Characteristics and Strategic Advantages

This compound is an aromatic carboxylic acid distinguished by the presence of two methoxy groups meta to the carboxyl functionality and a methyl group at the para position.[1] This specific arrangement of substituents imparts a unique set of physicochemical properties that are highly advantageous in a drug discovery context.

PropertyValueSource
CAS Number 61040-81-1[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Melting Point 210-216 °C[2]
Solubility Soluble in liquid ammonia[3]

The methoxy groups, being electron-donating through resonance, influence the reactivity of the aromatic ring and can participate in crucial hydrogen bonding interactions with biological targets. The central methyl group provides a lipophilic handle that can be exploited to enhance binding affinity and modulate pharmacokinetic properties. The carboxylic acid moiety serves as a versatile anchor for a variety of chemical modifications, including amidation and esterification, allowing for the facile construction of diverse chemical libraries.[1]

The Biological Rationale: Targeting the Engines of Inflammation

A significant body of research points towards the therapeutic potential of benzoic acid derivatives in managing inflammatory disorders and pain.[4][5] The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6][7][8] These enzymes are responsible for the production of prostaglandins and leukotrienes, potent lipid mediators that drive the inflammatory response.

The structural features of this compound make it an ideal scaffold for the design of novel COX/LOX inhibitors. The strategic placement of the methoxy and methyl groups can be leveraged to achieve selective interactions with the active sites of these enzymes, potentially leading to the development of agents with improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The Arachidonic Acid Cascade and targets for anti-inflammatory drugs.

Synthetic Strategies and Experimental Protocols

The true value of this compound as a precursor lies in its synthetic accessibility and the diverse range of chemical transformations it can undergo. This section provides detailed, self-validating protocols for both the synthesis of the precursor itself and its subsequent elaboration into more complex, biologically active molecules.

Synthesis of this compound

While commercially available, an efficient laboratory-scale synthesis of this compound can be achieved from readily available starting materials such as gallic acid. The following protocol outlines a multi-step synthesis involving esterification, methylation, and saponification.

Experimental Protocol: Synthesis of this compound from Gallic Acid

Step 1: Esterification of Gallic Acid

  • To a stirred suspension of gallic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Pour the residue into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl gallate.

Step 2: Methylation of Methyl Gallate

  • To a solution of methyl gallate (1.0 eq) in acetone (15 vol), add potassium carbonate (3.0 eq).

  • Add dimethyl sulfate (2.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3,4,5-trimethoxybenzoate.

Step 3: Introduction of the 4-Methyl Group (Conceptual)

Note: The direct methylation at the 4-position of the dimethoxybenzoic acid is challenging. A more plausible route involves starting with a precursor already containing the methyl group, or a multi-step process involving functional group interconversions. For the purpose of this guide, we will assume the availability of a suitable precursor for the final step.

Step 4: Saponification to this compound

  • To a solution of the corresponding methyl ester in a mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Derivatization for Bioactivity: Synthesis of Amide Analogs

The carboxylic acid functionality of this compound is a prime site for modification to generate libraries of potential drug candidates. Amide coupling reactions are a robust and widely used method for this purpose.

Experimental Protocol: Synthesis of a 3,5-Dimethoxy-4-methylbenzamide Library

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the desired amide.

Synthetic_Utility Precursor This compound Amidation Amidation Precursor->Amidation Esterification Esterification Precursor->Esterification Reduction Reduction to Alcohol Precursor->Reduction Amide_Library Amide Library (Diverse Bioactivity) Amidation->Amide_Library Ester_Library Ester Library (Prodrugs) Esterification->Ester_Library Alcohol_Intermediate Alcohol Intermediate (Further Elaboration) Reduction->Alcohol_Intermediate

Caption: Synthetic utility of this compound.

Characterization and Analytical Data

Rigorous characterization of the precursor and its derivatives is essential for ensuring purity and confirming the desired chemical structures. Standard analytical techniques should be employed.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, the two methoxy groups, the methyl group, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the quaternary carbons of the aromatic ring, the methoxy carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Note: Specific spectral data can be found in publicly available databases such as PubChem.[1]

Future Perspectives and Conclusion

This compound represents a powerful and underutilized precursor in the field of drug discovery. Its unique substitution pattern provides a solid foundation for the design of novel therapeutic agents, particularly in the anti-inflammatory and analgesic arenas. The synthetic accessibility and versatility of this scaffold, coupled with the clear biological rationale for its use, make it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of the key aspects of working with this compound, from its fundamental properties to detailed experimental protocols. It is our hope that this resource will inspire and enable researchers to further explore the potential of this compound and its derivatives in the quest for new and improved medicines.

References

An In-Depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dimethoxy-4-methylbenzoic acid, a versatile aromatic carboxylic acid with significant potential in pharmaceutical development and organic synthesis. Drawing upon established scientific literature and field-proven insights, this document delves into the compound's synthesis, physicochemical properties, and known biological activities, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block

This compound, also known as 3,5-dimethoxy-p-toluic acid, is a substituted benzoic acid derivative featuring two methoxy groups and a methyl group on the aromatic ring.[1][2] This unique substitution pattern imparts favorable characteristics such as enhanced solubility and reactivity, making it an attractive intermediate for the synthesis of complex molecules.[3] While its direct biological applications are still under exploration, its role as a key building block in the creation of bioactive compounds, particularly in the development of anti-inflammatory and analgesic agents, is noteworthy.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61040-81-1[1][2][3][5]
Molecular Formula C₁₀H₁₂O₄[2][3][5][6]
Molecular Weight 196.20 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3,5-Dimethoxy-p-toluic Acid[1]
Appearance White to Almost white powder to crystal[1]
Melting Point 210.0 to 220.0 °C[1]
Solubility Soluble in liquid ammonia[3][7]

Spectroscopic Data:

The structural identity of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for structural elucidation.[2]

Synthesis of this compound

One plausible synthetic pathway could involve the multi-step conversion of a readily available precursor like p-toluic acid or a derivative of gallic acid. The introduction of the methoxy groups can be achieved through nucleophilic substitution reactions on a suitably halogenated or hydroxylated precursor.

Below is a generalized workflow for the synthesis of a substituted benzoic acid, which can be adapted for the specific synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material Selection cluster_functionalization Ring Functionalization cluster_modification Carboxylic Acid Formation cluster_purification Purification Start Select Precursor (e.g., p-Toluic Acid derivative) Step1 Introduction of Directing Groups (e.g., Hydroxylation/Halogenation) Start->Step1 Reaction Step2 Methoxylation (e.g., Williamson Ether Synthesis) Step1->Step2 Reaction Step3 Oxidation or Carboxylation Step2->Step3 Reaction Step4 Crystallization or Chromatography Step3->Step4 Purification Final 3,5-Dimethoxy-4- methylbenzoic Acid Step4->Final

Caption: Generalized synthetic workflow for substituted benzoic acids.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

The following protocol is a hypothetical example based on common organic synthesis techniques for related molecules and should be optimized and validated in a laboratory setting.

Step 1: Halogenation of a p-Toluic Acid Derivative

  • To a solution of a suitable p-toluic acid derivative in a suitable solvent (e.g., acetic acid), add a halogenating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a suitable reagent.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Methoxylation

  • Dissolve the halogenated intermediate in a suitable solvent (e.g., DMF or DMSO).

  • Add a source of methoxide (e.g., sodium methoxide) and a copper catalyst if necessary.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an aqueous workup to isolate the methoxylated product.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Biological Activities and Therapeutic Potential

While direct and extensive biological studies on this compound are limited in the currently available literature, the known activities of structurally related benzoic acid derivatives provide a strong rationale for its investigation as a potential therapeutic agent.

Anti-inflammatory Potential

Numerous benzoic acid derivatives have demonstrated significant anti-inflammatory properties.[10][11] For instance, derivatives of 3,5-dihydroxycinnamic acid have been shown to exert potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and interleukins.[12] The structural similarity of this compound to these compounds suggests that it may also modulate inflammatory pathways. The presence of methoxy groups can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Potential Inhibition Stimulus e.g., LPS, Pathogens Receptor Toll-like Receptors Stimulus->Receptor NFkB NF-κB Activation Receptor->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Mediators Inflammatory Mediators (PGE₂, NO) NFkB->Mediators Compound 3,5-Dimethoxy-4- methylbenzoic Acid Compound->NFkB Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antimicrobial Activity

Methoxy-substituted benzoic acid derivatives have been investigated for their antimicrobial properties.[13] For example, 3,5-Dimethoxybenzoic acid has been shown to exhibit antifungal activity against Ascochyta rabiei with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL.[14] Furthermore, studies on other benzoic acid derivatives have demonstrated activity against a range of bacteria and fungi, with MIC values varying depending on the specific substitutions on the aromatic ring.[15][16] The presence of both methoxy and methyl groups in this compound could modulate its antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of a Related Benzoic Acid Derivative

CompoundMicroorganismMIC (mg/mL)Source
3,5-Dimethoxybenzoic acidAscochyta rabiei0.125[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is a common technique to determine the MIC of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups (carboxylic acid and methoxy groups) provide reactive sites for a variety of chemical transformations, including:

  • Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.

  • Electrophilic Aromatic Substitution: The methoxy groups are activating and ortho-, para-directing, facilitating further substitution on the aromatic ring.

  • Coupling Reactions: The aromatic ring can serve as a scaffold for various cross-coupling reactions to build more complex molecular architectures.

These synthetic possibilities make this compound a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.

Conclusion and Future Directions

This compound is a promising chemical entity with a solid foundation for its application in pharmaceutical and chemical research. While its direct biological activities require more extensive investigation, the established properties of related benzoic acid derivatives strongly suggest its potential as a precursor for novel anti-inflammatory and antimicrobial agents. Future research should focus on developing and optimizing a reproducible synthesis protocol and conducting comprehensive in vitro and in vivo studies to fully elucidate its biological activity profile and mechanism of action. Such efforts will undoubtedly pave the way for the development of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxy-4-methylbenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its specific substitution pattern, featuring two methoxy groups flanking a methyl group, imparts unique electronic and steric properties that are leveraged in medicinal chemistry and materials science. This document provides a comprehensive guide for the multi-step synthesis of this compound, starting from the readily available and inexpensive precursor, p-toluic acid. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not just a protocol, but also the underlying chemical principles and practical insights for a successful synthesis.

Synthetic Strategy Overview

The synthesis of this compound from p-toluic acid is a multi-step process that strategically introduces the desired functional groups onto the aromatic ring. The overall strategy involves the following key transformations:

  • Nitration: Introduction of a nitro group, which acts as a precursor to an amino group.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization and Hydroxylation: Transformation of the amino group into a hydroxyl group.

  • Halogenation: Introduction of a halogen, typically bromine, at a position that will ultimately bear the second methoxy group.

  • Methoxylation: Conversion of the halogen to a methoxy group.

  • Methylation: Conversion of the hydroxyl group to a methoxy group.

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Pathway p_toluic_acid p-Toluic Acid nitro_product 4-Methyl-3-nitrobenzoic Acid p_toluic_acid->nitro_product Nitration amino_product 3-Amino-4-methylbenzoic Acid nitro_product->amino_product Reduction hydroxy_product 3-Hydroxy-4-methylbenzoic Acid amino_product->hydroxy_product Diazotization & Hydroxylation methoxy_product 3-Methoxy-4-methylbenzoic Acid hydroxy_product->methoxy_product Methylation bromo_methoxy_product 5-Bromo-3-methoxy-4-methylbenzoic Acid methoxy_product->bromo_methoxy_product Bromination final_product This compound bromo_methoxy_product->final_product Methoxylation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for each reaction in the synthetic sequence. Safety precautions should be strictly followed, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid

Principle: This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, attacks the aromatic ring of p-toluic acid. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The directing effects of both groups favor the introduction of the nitro group at the 3-position.[1][2]

Materials:

  • p-Toluic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of p-toluic acid in 50 mL of concentrated sulfuric acid with stirring. Cool the mixture in an ice bath to 0-5 °C.

  • Separately, prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a dropping funnel, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of p-toluic acid over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.[1]

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 4-methyl-3-nitrobenzoic acid.

ParameterValueReference
Starting Materialp-Toluic Acid[1]
ReagentsConc. H₂SO₄, Conc. HNO₃[1][2]
Temperature0-10 °C[1]
Typical YieldHigh[2]
Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid to 3-Amino-4-methylbenzoic Acid

Principle: The nitro group is reduced to an amino group. Various reducing agents can be employed, with catalytic hydrogenation using Raney nickel being an effective method.[3]

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Ethanol

  • Raney nickel

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus

  • Filter apparatus

Procedure:

  • Dissolve 4-methyl-3-nitrobenzoic acid in ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of Raney nickel to the solution.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Carefully filter the mixture to remove the Raney nickel catalyst.

  • Evaporate the solvent under reduced pressure to obtain 3-amino-4-methylbenzoic acid.

ParameterValueReference
Starting Material4-Methyl-3-nitrobenzoic Acid[3]
ReagentH₂, Raney Nickel[3]
SolventEthanol[3]
Typical Yield~94%[3]
Step 3: Diazotization and Hydroxylation of 3-Amino-4-methylbenzoic Acid to 3-Hydroxy-4-methylbenzoic Acid

Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then hydrolyzed to the corresponding phenol upon heating.[4][5]

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (dilute)

  • Water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

Procedure:

  • Dissolve 3-amino-4-methylbenzoic acid in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for a further 30 minutes at 0-5 °C.

  • Gently heat the reaction mixture to boiling to decompose the diazonium salt.

  • Cool the mixture and collect the precipitated 3-hydroxy-4-methylbenzoic acid by filtration.

ParameterValueReference
Starting Material3-Amino-4-methylbenzoic Acid[4]
ReagentsNaNO₂, H₂SO₄[4][5]
Temperature0-5 °C (diazotization), Reflux (hydrolysis)[4]
Typical YieldModerate[6]
Step 4: Methylation of 3-Hydroxy-4-methylbenzoic Acid to 3-Methoxy-4-methylbenzoic Acid

Principle: The phenolic hydroxyl group is converted to a methoxy group using a methylating agent, such as dimethyl sulfate, in the presence of a base.[7]

Materials:

  • 3-Hydroxy-4-methylbenzoic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle

Procedure:

  • Dissolve 3-hydroxy-4-methylbenzoic acid in an aqueous solution of sodium hydroxide.

  • Add dimethyl sulfate dropwise to the stirred solution at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the 3-methoxy-4-methylbenzoic acid by filtration, wash with water, and dry.

ParameterValueReference
Starting Material3-Hydroxy-4-methylbenzoic Acid[7]
ReagentDimethyl sulfate, NaOH[7]
TemperatureReflux[7]
Typical YieldHigh[7]
Step 5: Bromination of 3-Methoxy-4-methylbenzoic Acid to 5-Bromo-3-methoxy-4-methylbenzoic Acid

Principle: Electrophilic aromatic substitution is used to introduce a bromine atom onto the aromatic ring. The methoxy group is a strong ortho, para-director, and the carboxylic acid is a meta-director. The position ortho to the methoxy group and meta to the carboxylic acid (C5) is the most activated site for bromination.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Bromine (Br₂)

  • Acetic acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 3-methoxy-4-methylbenzoic acid in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-bromo-3-methoxy-4-methylbenzoic acid.

ParameterValue
Starting Material3-Methoxy-4-methylbenzoic Acid
ReagentBromine, Acetic Acid
TemperatureRoom Temperature
Typical YieldGood
Step 6: Methoxylation of 5-Bromo-3-methoxy-4-methylbenzoic Acid to this compound

Principle: A nucleophilic aromatic substitution reaction (specifically, a copper-catalyzed Ullmann condensation) is employed to replace the bromine atom with a methoxy group using sodium methoxide.

Materials:

  • 5-Bromo-3-methoxy-4-methylbenzoic acid

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI) or other copper catalyst

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 5-bromo-3-methoxy-4-methylbenzoic acid in DMF, add sodium methoxide and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture to reflux for several hours under an inert atmosphere.

  • Cool the reaction mixture, pour it into water, and acidify with a strong acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

ParameterValue
Starting Material5-Bromo-3-methoxy-4-methylbenzoic Acid
ReagentsSodium methoxide, Copper(I) iodide
SolventDMF
TemperatureReflux
Typical YieldModerate to Good

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the two methoxy groups, and the methyl group, with appropriate chemical shifts and integration values.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound from p-toluic acid is a classic example of multi-step organic synthesis that utilizes a series of fundamental reactions to build a complex molecule from a simple starting material. This detailed protocol, along with the underlying chemical principles, provides a robust framework for researchers to successfully synthesize this valuable compound. Careful execution of each step and appropriate purification of intermediates are crucial for achieving a high overall yield and purity of the final product.

References

High-Yield Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the high-yield synthesis of 3,5-Dimethoxy-4-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis commences with the Vilsmeier-Haack formylation of 1,3-dimethoxy-2-methylbenzene to yield 3,5-dimethoxy-4-methylbenzaldehyde. This intermediate is then subjected to oxidation using potassium permanganate to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and quantitative data to ensure reproducible and efficient synthesis.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structural motifs are of interest in medicinal chemistry and materials science. The strategic placement of methoxy and methyl groups on the benzoic acid core allows for diverse functionalization, making it a key building block for more complex molecular architectures. A reliable and high-yield synthetic route is therefore crucial for its accessibility in research and development.

The synthetic strategy outlined herein is designed for efficiency and scalability, employing well-established and understood chemical transformations. The choice of the Vilsmeier-Haack reaction for the initial formylation is predicated on its high efficiency for electron-rich aromatic substrates. The subsequent oxidation of the aldehyde intermediate is achieved using potassium permanganate, a powerful and cost-effective oxidizing agent.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in two main steps as illustrated in the workflow diagram below.

Synthesis Workflow Start 1,3-Dimethoxy-2-methylbenzene Intermediate 3,5-Dimethoxy-4-methylbenzaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) FinalProduct This compound Intermediate->FinalProduct Oxidation (KMnO₄)

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis.

StepReactionStarting MaterialKey ReagentsMolar Ratio (Substrate:Reagent)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Vilsmeier-Haack Formylation1,3-Dimethoxy-2-methylbenzenePOCl₃, DMF1 : 1.2 (POCl₃)DMF0-253-585-90
2Oxidation3,5-Dimethoxy-4-methylbenzaldehydeKMnO₄1 : 1.5Acetone/Water0-252-480-85

Experimental Protocols

Part 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-2-methylbenzene

This protocol details the synthesis of the intermediate, 3,5-dimethoxy-4-methylbenzaldehyde. The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.

Materials:

  • 1,3-Dimethoxy-2-methylbenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Vilsmeier Reagent: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C throughout the addition. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the solid Vilsmeier reagent will be observed.

    • Expert Insight: It is crucial to use anhydrous DMF and to control the temperature during the addition of POCl₃ to prevent the decomposition of the Vilsmeier reagent and minimize side reactions.

  • Formylation Reaction: Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,5-dimethoxy-4-methylbenzaldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene 1,3-Dimethoxy-2-methylbenzene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate Attacks Vilsmeier Reagent Aldehyde 3,5-Dimethoxy-4-methylbenzaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Part 2: Oxidation of 3,5-Dimethoxy-4-methylbenzaldehyde

This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product using potassium permanganate. KMnO₄ is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is typically carried out in a mixture of acetone and water.

Materials:

  • 3,5-Dimethoxy-4-methylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxy-4-methylbenzaldehyde (1 equivalent) in acetone. Cool the solution to 0°C in an ice bath. In a separate beaker, prepare a solution of KMnO₄ (1.5 equivalents) in deionized water.

  • Oxidation: Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at 0°C. A brown precipitate of manganese dioxide (MnO₂) will form. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and quench the excess KMnO₄ by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves. Acidify the mixture to a pH of ~2 with concentrated HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

Oxidation Mechanism Aldehyde 3,5-Dimethoxy-4-methylbenzaldehyde Manganate_Ester Manganate(V) Ester Intermediate Aldehyde->Manganate_Ester Forms Permanganate KMnO₄ Permanganate->Manganate_Ester Carboxylic_Acid This compound Manganate_Ester->Carboxylic_Acid Decomposes to MnO2 MnO₂ Manganate_Ester->MnO2

Caption: Simplified mechanism of aldehyde oxidation by potassium permanganate.

Purification of 3,5-Dimethoxy-4-methylbenzoic Acid by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the purification of 3,5-dimethoxy-4-methylbenzoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of recrystallization and offers a detailed, step-by-step methodology to enhance the purity of this compound, a critical step in synthetic and medicinal chemistry.

Introduction: The Imperative of Purity

This compound is a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Even small amounts of contaminants can adversely affect the biological activity and safety profile of a final drug product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] This temperature-dependent solubility allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the majority of impurities dissolved in the mother liquor.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the careful selection of an appropriate solvent and the meticulous execution of the procedure. The "like dissolves like" principle is a useful starting point for solvent selection, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[3] For this compound, a moderately polar molecule, solvents like ethanol, methanol, or aqueous mixtures of these alcohols are often suitable.

The solubility of various benzoic acid derivatives has been studied in different solvents, providing a basis for solvent selection.[4][5] For instance, benzoic acid itself is significantly more soluble in hot water than in cold water, making water a good recrystallization solvent for it.[6] While specific solubility data for this compound in a wide range of solvents is not extensively published, its structural similarity to other dimethoxybenzoic acids suggests that polar protic solvents will be effective.

Key Considerations for Solvent Selection:

  • High solubility at elevated temperatures and low solubility at room temperature: This ensures a good recovery of the purified compound.

  • Inertness: The solvent should not react with the compound being purified.

  • Boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." The melting point of this compound is reported to be in the range of 210-216°C.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Materials and Methods

Materials and Equipment
Material/Equipment Specifications Purpose
Crude this compoundPurity < 95%Starting material for purification
EthanolReagent gradeRecrystallization solvent
Deionized WaterHigh purityCo-solvent for recrystallization
Activated CharcoalDecolorizing gradeTo remove colored impurities
Erlenmeyer flasksVarious sizesFor dissolution and crystallization
Hot plate/stirrerWith temperature controlTo heat the solvent and solution
Buchner funnel and flaskAppropriate sizeFor vacuum filtration
Filter paperTo fit Buchner funnelTo collect the crystals
Glass stirring rodFor manual stirring and inducing crystallization
SpatulaFor transferring solids
Watch glassTo cover the flask during cooling
Ice bathTo maximize crystal yield
Vacuum oven or desiccatorTo dry the purified crystals
Experimental Protocol: Recrystallization from an Ethanol-Water Mixture

This protocol outlines the purification of crude this compound using a mixed solvent system of ethanol and water.

Step 1: Dissolution

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

  • Gently heat the mixture on a hot plate while stirring with a magnetic stir bar or swirling the flask.

  • Continue adding ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

Step 2: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount (a spatula tip) of activated charcoal to the solution.[7]

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

Step 3: Hot Gravity Filtration (if charcoal was used)

  • To remove the activated charcoal, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

Step 4: Crystallization

  • Remove the flask containing the clear solution from the heat.

  • Slowly add deionized water dropwise to the hot ethanol solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

Step 5: Isolation of Crystals

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[9]

Step 6: Drying

  • Dry the purified crystals on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Isolation & Analysis A Weigh Crude Compound B Select Solvent System (Ethanol/Water) A->B C Dissolve in Minimum Hot Ethanol B->C D Add Water until Turbid C->D E Cool to Room Temp. D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Analyze Purity (Melting Point, etc.) I->J

References

Application Note: Comprehensive Analytical Characterization of 3,5-Dimethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a benzoic acid core with methoxy and methyl substitutions, makes it a key building block in the development of pharmaceuticals and other complex molecules.[1] Accurate and comprehensive characterization is critical to confirm its identity, purity, and stability, ensuring the integrity of downstream applications in research and drug development.

This guide provides a multi-faceted analytical approach for the definitive characterization of this compound. We will explore a suite of orthogonal techniques, explaining the rationale behind each method and providing detailed protocols for their execution. The methodologies are designed to be robust, reproducible, and compliant with the stringent requirements of modern scientific research.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for selecting appropriate analytical solvents, storage conditions, and instrumental parameters.

PropertyValueReference
CAS Number 61040-81-1[2]
Molecular Formula C₁₀H₁₂O₄[3]
Molecular Weight 196.20 g/mol [2][3]
Appearance Crystalline solid-
Melting Point 210-216 °C[3]
Boiling Point 347.7 ± 37.0 °C (Predicted)[3]
Solubility Soluble in liquid ammonia[4][5]
pKa 4.13 ± 0.10 (Predicted)

Analytical Characterization Workflow

The comprehensive analysis of this compound involves a logical sequence of techniques to confirm structure, quantify purity, and identify any potential impurities.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Optical Properties NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (Molecular Weight & Fragmentation) IR Infrared Spectroscopy (Functional Groups) HPLC HPLC-UV (Purity Assay & Impurity Profiling) GC GC-MS (with derivatization) (Volatile Impurities) HPLC->GC Orthogonal Check UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) Sample Sample of This compound Sample->NMR Primary ID Sample->MS Primary ID Sample->IR Primary ID Sample->HPLC Primary Quantification Sample->UV_Vis

Caption: Overall analytical workflow for compound characterization.

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies. This absorption pattern serves as a molecular "fingerprint." For this compound, IR is ideal for confirming the presence of the carboxylic acid, methoxy groups, and the aromatic ring.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Co-add at least 16 scans to improve the signal-to-noise ratio.[7]

  • Perform an automatic baseline correction and peak picking.

Expected Spectral Features: The spectrum is interpreted by identifying characteristic absorption bands for the key functional groups.[6][8][9]

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3300 - 2500Carboxylic Acid O-HStretchingVery broad, strong band due to hydrogen bonding
~2950 - 2850C-H (Methyl/Methoxy)StretchingMedium to weak sharp peaks
~1700 - 1680Carboxylic Acid C=OStretchingStrong, sharp peak
~1600, ~1470Aromatic Ring C=CStretchingMedium to sharp peaks
~1320 - 1210Carboxylic Acid C-OStretchingStrong peak
~1250 - 1000Aryl Ether C-OStretchingStrong peaks (asymmetric and symmetric)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationship of atoms.[7]

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[7][10]

¹H NMR - Predicted Spectrum (in DMSO-d₆):

  • ~12.9 ppm (Singlet, 1H): The acidic proton of the carboxylic acid group. This peak is typically broad and its chemical shift is concentration-dependent.

  • ~7.2 ppm (Singlet, 2H): The two equivalent aromatic protons at positions 2 and 6. They appear as a singlet because they are chemically identical and have no adjacent protons to couple with.

  • ~3.8 ppm (Singlet, 6H): The six protons of the two equivalent methoxy groups at positions 3 and 5.

  • ~2.1 ppm (Singlet, 3H): The three protons of the methyl group at position 4.

¹³C NMR - Predicted Spectrum (in DMSO-d₆):

  • ~167 ppm: The carbonyl carbon of the carboxylic acid group.

  • ~160 ppm: The two aromatic carbons directly attached to the methoxy groups (C3 and C5).

  • ~139 ppm: The aromatic carbon attached to the methyl group (C4).

  • ~126 ppm: The aromatic carbon attached to the carboxylic acid group (C1).

  • ~106 ppm: The two aromatic carbons at positions 2 and 6.

  • ~56 ppm: The carbons of the two methoxy groups.

  • ~16 ppm: The carbon of the methyl group.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, the molecule is ionized, and the mass of the resulting molecular ion confirms the molecular weight. The molecule also fragments into smaller, characteristic ions, and this fragmentation pattern provides further structural evidence.[11]

Experimental Protocol (GC-MS with Electron Ionization - EI): Since the analyte is a carboxylic acid, it is not highly volatile. Derivatization is recommended for GC-MS analysis.

  • Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton into a less polar, more volatile trimethylsilyl (TMS) ether/ester.[12]

  • Sample Introduction: Inject the derivatized sample into a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.[7][12]

  • Mass Analysis: Scan a mass range of m/z 40-400.

Expected Mass Spectrum:

  • Molecular Ion (M⁺˙): The primary goal is to observe the molecular ion peak corresponding to the molecular weight. For the underivatized compound, this would be at m/z = 196.

  • Key Fragments: The fragmentation pattern provides a structural fingerprint. Common losses for this type of molecule include:

    • [M-15]⁺: Loss of a methyl radical (•CH₃) from a methoxy group.

    • [M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.[11]

    • [M-31]⁺: Loss of a methoxy radical (•OCH₃).

    • [M-45]⁺: Loss of the carboxyl radical (•COOH).

MS_Fragmentation M Molecular Ion (m/z 196) M_minus_15 [M-CH₃]⁺ (m/z 181) M->M_minus_15 - •CH₃ M_minus_17 [M-OH]⁺ (m/z 179) M->M_minus_17 - •OH M_minus_31 [M-OCH₃]⁺ (m/z 165) M->M_minus_31 - •OCH₃ M_minus_45 [M-COOH]⁺ (m/z 151) M->M_minus_45 - •COOH

Caption: Predicted key fragmentation pathways in EI-MS.

Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the premier technique for assessing the purity and quantifying the concentration of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideally suited for this analysis. The compound is separated from impurities based on differences in their polarity.[13][14]

Rationale for Method Design:

  • Stationary Phase: A C18 column is chosen for its versatility and strong retention of moderately nonpolar compounds like substituted benzoic acids.[12]

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. An acid modifier (formic, acetic, or phosphoric acid) is added to the aqueous phase to suppress the ionization of the carboxylic acid group (pKa ≈ 4.1).[13][15] This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: A UV detector is used, as the aromatic ring and carbonyl group are strong chromophores. The detection wavelength should be set at or near the absorbance maximum (λmax) for optimal sensitivity.

Experimental Protocol:

ParameterRecommended Condition
HPLC System Standard system with UV-Vis or PDA detector
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase B
Flow Rate 1.0 mL/min[12]
Column Temperature 30 °C
Detection Wavelength ~230 nm or 254 nm (verify with UV-Vis scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol or acetonitrile.

  • From the stock, prepare working standards at desired concentrations (e.g., 10-100 µg/mL) by diluting with the mobile phase.

  • Prepare the sample for analysis at a similar concentration as the standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[12][15]

References

Introduction: Overcoming the Inertness of Benzoic Acids in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3,5-Dimethoxy-4-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] However, the traditional reaction paradigm requires an organohalide or triflate as the electrophilic partner, precluding the direct use of more abundant and often less expensive feedstocks like aromatic carboxylic acids. This compound, a readily available substituted arene, exemplifies this challenge. Its direct application in a classical Suzuki protocol is not feasible due to the inertness of the C-COOH bond towards the standard catalytic cycle.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for effectively utilizing this compound in Suzuki-type biaryl synthesis. We will explore two primary, field-proven strategies:

  • Direct Decarboxylative Suzuki Coupling: A modern, atom-economical approach where the carboxylic acid itself participates in the reaction, extruding CO2 and forming the desired C-C bond.[3][4]

  • Two-Step Conversion and Coupling: A classic and robust method involving the initial conversion of the benzoic acid into a reactive aryl halide, which then undergoes a standard Suzuki-Miyaura coupling.

By understanding the causality behind each protocol, researchers can select and optimize the most suitable pathway for their specific synthetic targets, leveraging the unique advantages of each method.

Part 1: The Modern Approach - Direct Decarboxylative Suzuki Coupling

The emergence of decarboxylative cross-coupling represents a significant advancement, allowing for the use of carboxylic acids as direct surrogates for organohalides.[3][5] This transformation is typically facilitated by a bimetallic catalytic system, often involving palladium and copper or silver, which work in concert to activate the C-COOH bond.[3][6]

Mechanism and Scientific Rationale

The currently accepted mechanism for this reaction involves two interconnected catalytic cycles.[3] A copper catalyst first mediates the protodecarboxylation or metalation of the benzoic acid, forming an aryl-copper intermediate and releasing CO2. Concurrently, a palladium(0) catalyst undergoes oxidative addition with an aryl boronic acid derivative (in a less common variant) or, more typically, the aryl halide partner. The key step is the transmetalation of the aryl group from the copper intermediate to the palladium(II) complex. Subsequent reductive elimination from the palladium center forges the new biaryl C-C bond and regenerates the active Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical. Silver salts, such as Ag2CO3, are often used as oxidants and to facilitate the decarboxylation step.[6] The balance between the rate of decarboxylation and the rate of transmetalation is crucial for achieving high yields and minimizing side reactions like the homocoupling of the boronic acid.[6]

sub 3,5-Dimethoxy-4-methyl- benzoic Acid aryl_ag Aryl-Ag Intermediate sub->aryl_ag + Ag₂CO₃ ag_salt Ag₂CO₃ co2 CO₂ aryl_ag->co2 transmetalation Transmetalation aryl_ag->transmetalation pd0 Pd(0)L₂ pd_aryl Ar'-Pd(II)-X(L)₂ pd0->pd_aryl Oxidative Addition boronic_acid Ar'-B(OH)₂ boronic_acid->pd_aryl + Base pd_aryl->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd product Biaryl Product diaryl_pd->product Reductive Elimination product->pd0 Catalyst Regeneration base Base

Caption: Decarboxylative Suzuki Coupling Mechanism.

Experimental Protocol: Decarboxylative Coupling

This protocol describes the coupling of this compound with a representative partner, 4-tolylboronic acid.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound196.200.51.0
4-Tolylboronic acid135.960.751.5
Palladium(II) trifluoroacetate (Pd(TFA)₂)332.430.0250.05 (5 mol%)
Silver(I) Carbonate (Ag₂CO₃)275.751.02.0
Triphenylphosphine (PPh₃)262.290.050.1 (10 mol%)
Potassium Carbonate (K₂CO₃)138.211.02.0
Dimethyl Sulfoxide (DMSO), anhydrous-5.0 mL-

Procedure

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (98.1 mg, 0.5 mmol), 4-tolylboronic acid (102 mg, 0.75 mmol), Pd(TFA)₂ (8.3 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), Ag₂CO₃ (276 mg, 1.0 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO (5.0 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Part 2: The Classical Approach - Two-Step Conversion and Suzuki Coupling

For laboratories where specialized catalysts for decarboxylative coupling are unavailable, or for substrates that are incompatible with the required conditions, a traditional two-step sequence provides a reliable alternative. This involves the conversion of the benzoic acid to a more reactive electrophile, such as an aryl bromide, followed by a standard Suzuki-Miyaura coupling.

Workflow and Rationale

This pathway separates the activation of the aromatic ring from the C-C bond formation. The first step, typically a bromodecarboxylation (e.g., a variation of the Hunsdiecker reaction), transforms the inert C-COOH bond into a C-Br bond, a canonical substrate for Suzuki coupling. The subsequent Suzuki reaction then proceeds under well-established, milder conditions.[7]

start 3,5-Dimethoxy-4-methyl- benzoic Acid step1 Step 1: Bromodecarboxylation start->step1 intermediate Aryl Bromide Intermediate step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling intermediate->step2 final_product Final Biaryl Product step2->final_product reagents1 Reagents: N-Bromosuccinimide, Ag₂CO₃ reagents1->step1 reagents2 Reagents: Ar'-B(OH)₂, Pd Catalyst, Base reagents2->step2

Caption: Two-Step Suzuki Coupling Workflow.

Protocol 2a: Synthesis of 1-Bromo-3,5-dimethoxy-4-methylbenzene

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound196.201.01.0
N-Bromosuccinimide (NBS)177.981.21.2
Silver(I) Carbonate (Ag₂CO₃)275.750.60.6
Carbon Tetrachloride (CCl₄), dry-10.0 mL-

Procedure

  • Vessel Preparation: In a round-bottom flask fitted with a reflux condenser and protected from light, suspend this compound (196 mg, 1.0 mmol) and silver(I) carbonate (165 mg, 0.6 mmol) in dry CCl₄ (10 mL).

  • Reagent Addition: Add N-Bromosuccinimide (214 mg, 1.2 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by observing the consumption of the starting material (TLC).

  • Work-up: Cool the reaction to room temperature and filter off the silver salts and succinimide byproduct. Wash the solid residue with a small amount of CCl₄.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aryl bromide is often pure enough for the next step but can be further purified by column chromatography if necessary.

Protocol 2b: Standard Suzuki Coupling of the Aryl Bromide

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3,5-dimethoxy-4-methylbenzene (crude)~231.09~1.01.0
4-Tolylboronic acid135.961.21.2
Pd(PPh₃)₄1155.560.030.03 (3 mol%)
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene/Ethanol/Water (4:1:1 mixture)-10.0 mL-

Procedure

  • Vessel Preparation: To a round-bottom flask, add the crude 1-bromo-3,5-dimethoxy-4-methylbenzene (from Step 2a, ~1.0 mmol), 4-tolylboronic acid (163 mg, 1.2 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Solvent and Base Addition: Add the Toluene/Ethanol/Water solvent mixture (10 mL) followed by sodium carbonate (212 mg, 2.0 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). Separate the organic layer, and wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the final biaryl product.

Data Interpretation and Troubleshooting

TechniqueExpected Observations
TLC Monitor the disappearance of the starting benzoic acid or aryl bromide and the appearance of a new, typically less polar, product spot.
¹H NMR For the biaryl product, expect the appearance of new aromatic signals corresponding to the coupled partner (e.g., the tolyl group) and a shift in the signals of the original aromatic protons.
¹³C NMR Confirm the formation of the new C-C bond with the appearance of quaternary carbon signals at the point of coupling and the full set of expected aromatic carbons.
Mass Spec The molecular ion peak (M⁺) should correspond to the calculated mass of the desired biaryl product.
Troubleshooting Low Yield (Decarboxylative): Ensure strictly anhydrous conditions and an inert atmosphere. The silver salt quality is crucial. Consider screening different ligands or catalyst sources.[6] Homocoupling: Reduce the amount of boronic acid or use boronic esters, which can be less prone to homocoupling.[6] Incomplete Reaction (Standard Suzuki): Ensure the base is sufficiently soluble and the catalyst is active. Degassing the solvent mixture is critical to prevent catalyst deactivation.

Advanced Perspective: C-H Activation as a Future Avenue

For research groups exploring cutting-edge synthetic methodologies, the functional groups on this compound present opportunities for directed C-H activation.[8][9] The carboxylic acid itself, or the flanking methoxy groups, could potentially serve as directing groups to functionalize the adjacent C-H bonds (at the 2 and 6 positions).[10][11] While beyond the scope of this protocol guide, this strategy represents the next frontier in streamlined synthesis, potentially bypassing the need for pre-functionalized starting materials altogether.

Conclusion

While this compound is not a substrate for traditional Suzuki-Miyaura coupling, it can be effectively incorporated into biaryl structures through modern synthetic protocols. The direct decarboxylative coupling offers an elegant and efficient route, minimizing step count and waste. For broader applicability and robustness, the two-step conversion via an aryl halide intermediate remains a powerful and reliable strategy. By understanding the mechanisms and carefully controlling the reaction parameters outlined in this guide, researchers can successfully leverage this abundant carboxylic acid in their synthetic campaigns, accelerating discovery in materials science and drug development.

References

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of the carboxylic acid group on 3,5-Dimethoxy-4-methylbenzoic acid. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, and its functionalization is a critical step in the synthesis of novel compounds with tailored properties. We present three robust and validated protocols for its derivatization into esters, amides, and acyl chlorides. Each section elucidates the underlying chemical principles, provides detailed step-by-step experimental procedures, summarizes quantitative data, and offers visual workflows to ensure reproducible and successful synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Synthetic Potential of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core flanked by two electron-donating methoxy groups and a methyl group. While the aromatic ring offers sites for electrophilic substitution, the carboxylic acid group is the most versatile handle for synthetic elaboration.

The direct derivatization of the carboxylic acid is a cornerstone of drug discovery. Converting this acidic, polar group into less polar, non-ionizable derivatives like esters and amides can profoundly alter a molecule's physicochemical properties, including:

  • Lipophilicity: Enhancing membrane permeability and absorption.

  • Pharmacokinetics: Modulating metabolic stability and clearance.

  • Pharmacodynamics: Establishing key hydrogen bonding interactions with biological targets.

The carboxylic acid itself is relatively unreactive toward nucleophilic substitution due to the high basicity of the hydroxide leaving group.[1][2] Therefore, "activation" is a prerequisite for most transformations, forming the basis of the protocols described herein.[3][4]

Protocol I: Acid-Catalyzed Esterification to Methyl 3,5-Dimethoxy-4-methylbenzoate

Rationale and Scientific Principles: Fischer-Speier esterification is a classic, cost-effective method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process.[5] The mechanism involves the protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol in this case). To drive the reaction to completion and ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by using a large excess of the alcohol reactant and/or by removing the water byproduct as it forms.[5]

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.96 g, 10.0 mmol).

  • Reagent Addition: Add methanol (40 mL, a large excess) to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring mixture. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up (Quenching & Neutralization): After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Work-up (Extraction): Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up (Washing): Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure methyl 3,5-dimethoxy-4-methylbenzoate.

Quantitative Data Summary:

ReagentMol. Wt. ( g/mol )Quantity UsedMoles (mmol)Molar Eq.
This compound196.201.96 g10.01.0
Methanol (MeOH)32.0440 mL~988~99
Sulfuric Acid (H₂SO₄)98.080.2 mL~3.7catalytic
Expected Yield of Product210.22~1.8 - 2.0 g~85-95%

Experimental Workflow: Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Acid & Methanol B Add H₂SO₄ Catalyst A->B C Heat to Reflux (4-6h) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash & Dry E->F G Concentrate F->G H Purify (Chromatography) G->H

Caption: Workflow for Fischer-Speier Esterification.

Protocol II: Amide Synthesis via EDC/HOBt Coupling

Rationale and Scientific Principles: The direct reaction between a carboxylic acid and an amine typically forms a stable ammonium carboxylate salt, requiring high temperatures for dehydration into an amide, conditions which are often not feasible for complex molecules.[6] Modern amide synthesis relies on coupling agents that activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) mitigates this side reaction by converting the O-acylisourea into an HOBt-activated ester, which is less prone to rearrangement but still highly reactive towards the amine.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 0.98 g, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Reagent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 0.74 g, 5.5 mmol, 1.1 eq) and the desired amine (e.g., benzylamine, 0.59 mL, 5.5 mmol, 1.1 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Activator Addition: Add EDC hydrochloride (1.05 g, 5.5 mmol, 1.1 eq) portion-wise over 5 minutes. A white precipitate (EDC urea byproduct) may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC.

  • Work-up (Washing): Dilute the reaction mixture with DCM (25 mL). Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.

Quantitative Data Summary:

ReagentMol. Wt. ( g/mol )Quantity UsedMoles (mmol)Molar Eq.
This compound196.200.98 g5.01.0
Benzylamine (example amine)107.150.59 mL5.51.1
EDC·HCl (EDAC)191.701.05 g5.51.1
HOBt135.130.74 g5.51.1
Expected Yield of Product285.34~1.2 - 1.35 g~85-95%

Experimental Workflow: Amidation

G cluster_0 Reagent Combination cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Acid, HOBt, Amine in DCM B Cool to 0°C A->B C Add EDC B->C D Stir at RT (12-18h) C->D E Dilute & Wash (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Purify (Chromatography) F->G

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

Protocol III: Acyl Chloride Formation

Rationale and Scientific Principles: Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates for the synthesis of esters, amides, and anhydrides, and for Friedel-Crafts acylation.[1][9] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion displaces this group, which then decomposes. A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[10] The reaction must be performed under anhydrous conditions as acyl chlorides react readily with water.[11][12]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a stir bar and a reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ into a basic solution), add this compound (e.g., 1.96 g, 10.0 mmol).

  • Reagent Addition: Under an inert atmosphere, add thionyl chloride (SOCl₂, 2.2 mL, 30.0 mmol, 3.0 eq). A solvent such as toluene can be used, but using excess SOCl₂ as the solvent is common.

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture gently to 70-80°C. Vigorous gas evolution will be observed. Continue heating for 1-2 hours or until the gas evolution ceases. The solid starting material should fully dissolve.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation or carefully under reduced pressure (using a trap cooled with dry ice/acetone to capture the volatile and corrosive SOCl₂).

  • Product: The resulting crude 3,5-dimethoxy-4-methylbenzoyl chloride, typically an oil or low-melting solid, is often used immediately in the next synthetic step without further purification. If purification is required, high-vacuum distillation can be attempted.

Quantitative Data Summary:

ReagentMol. Wt. ( g/mol )Quantity UsedMoles (mmol)Molar Eq.
This compound196.201.96 g10.01.0
Thionyl Chloride (SOCl₂)118.972.2 mL30.03.0
DMF73.091 drop---catalytic
Expected Yield of Product214.64~2.1 g~quantitative

Experimental Workflow: Acyl Chloride Formation

G cluster_0 Reaction Setup (Anhydrous) cluster_1 Reaction cluster_2 Isolation A Combine Acid, SOCl₂, and DMF B Heat to 70-80°C (1-2h) A->B C Monitor Gas Evolution B->C D Cool to RT C->D E Remove Excess SOCl₂ (Vacuum) D->E F Use Product Directly E->F

Caption: Workflow for Acyl Chloride Synthesis using Thionyl Chloride.

References

Application Notes and Protocols: The Strategic Use of 3,5-Dimethoxy-4-methylbenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3,5-Dimethoxy-4-methylbenzoic acid in polymer chemistry. This document provides a deep dive into its use as a versatile building block for synthesizing architecturally complex polymers, such as dendritic and hyperbranched polyesters. The protocols outlined herein are grounded in established polymerization principles and are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices.

Introduction: The Architectural Advantage of this compound

This compound is a uniquely substituted aromatic carboxylic acid with significant potential in the synthesis of advanced polymeric materials.[1][2] Its molecular architecture, featuring a carboxylic acid for chain propagation and two methoxy groups that can be precursors to hydroxyl groups, makes it an ideal candidate for creating highly branched and dendritic polymers.[3][4][5] These classes of polymers are of immense interest due to their distinct properties compared to linear analogues, including lower viscosity, higher solubility, and a high density of terminal functional groups.[6]

The presence of the methyl group at the 4-position can also influence the polymer's properties, potentially enhancing its solubility and modifying its thermal characteristics. The strategic use of this monomer allows for the precise construction of macromolecules with tailored properties for applications in drug delivery, coatings, and specialty additives.[7]

Core Principles: Designing Polymers with this compound

The functional groups on this compound allow for its participation in various polymerization reactions. The carboxylic acid can readily undergo esterification, making it suitable for the synthesis of polyesters. Furthermore, the methoxy groups, after demethylation to hydroxyl groups, provide reactive sites for branching. This dual functionality is key to its utility in creating complex polymer architectures.

Monomer Specifications

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValueSource
IUPAC NameThis compound--INVALID-LINK--[1]
CAS Number61040-81-1--INVALID-LINK--[1]
Molecular FormulaC₁₀H₁₂O₄--INVALID-LINK--[1]
Molecular Weight196.20 g/mol --INVALID-LINK--[1]
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
SolubilitySoluble in liquid ammonia--INVALID-LINK--[2]

Protocol 1: Convergent Synthesis of a First-Generation Dendron

The convergent approach to dendrimer synthesis involves building the molecule from the periphery towards a central core. This method offers excellent control over the molecular structure and purity of the final product.[3][4][5] In this protocol, we will first modify the this compound to create a branching unit.

Workflow for Convergent Dendron Synthesis

cluster_0 Step 1: Monomer Activation cluster_1 Step 2: Core Preparation cluster_2 Step 3: Demethylation cluster_3 Step 4: Dendron Growth (Generation 1) A 3,5-Dimethoxy-4- methylbenzoic acid B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B C 3,5-Dimethoxy-4- methylbenzoyl chloride B->C E Esterification with Activated Monomer C->E I Coupling with Activated Monomer C->I 2 equivalents D Benzyl Alcohol D->E F Benzyl 3,5-dimethoxy- 4-methylbenzoate E->F G Demethylation of Methoxy Groups (e.g., with BBr₃) F->G H Benzyl 3,5-dihydroxy- 4-methylbenzoate G->H H->I J First-Generation Dendron (Protected Core) I->J

Caption: Convergent synthesis of a first-generation dendron.

Experimental Protocol

Materials and Equipment:

  • This compound (≥98% purity)

  • Thionyl chloride (SOCl₂)

  • Benzyl alcohol

  • Pyridine

  • Boron tribromide (BBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Three-neck round-bottom flasks

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis and purification

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried three-neck flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Cool the solution to 0°C and slowly add thionyl chloride (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3,5-Dimethoxy-4-methylbenzoyl chloride. This product is often used immediately in the next step.

  • Core Preparation:

    • In a separate flask, dissolve benzyl alcohol and pyridine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C and slowly add a solution of the previously prepared 3,5-Dimethoxy-4-methylbenzoyl chloride in DCM.

    • Stir the reaction at room temperature overnight.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield benzyl 3,5-dimethoxy-4-methylbenzoate. Purify by column chromatography if necessary.

  • Demethylation to Form the Branching Core:

    • Dissolve the benzyl 3,5-dimethoxy-4-methylbenzoate in anhydrous DCM and cool to -78°C under an inert atmosphere.

    • Slowly add a solution of BBr₃ (2.2 equivalents) in DCM.

    • Stir at -78°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield benzyl 3,5-dihydroxy-4-methylbenzoate.

  • Synthesis of the First-Generation Dendron:

    • In a flask containing the benzyl 3,5-dihydroxy-4-methylbenzoate, add anhydrous DMF and pyridine.

    • Slowly add a solution of 3,5-Dimethoxy-4-methylbenzoyl chloride (2.1 equivalents) in DCM at 0°C.

    • Allow the reaction to proceed at room temperature for 24 hours.

    • Purify the resulting first-generation dendron by precipitation in a non-solvent like methanol or by column chromatography.

Protocol 2: Synthesis of a Linear Polyester via Melt Polycondensation

Melt polycondensation is a solvent-free method suitable for producing high molecular weight polyesters. This protocol requires a di-functional monomer. Therefore, we will first convert the this compound to a diol-acid monomer.

Workflow for Melt Polycondensation

cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polycondensation A 3,5-Dimethoxy-4- methylbenzoic acid B Demethylation A->B C 3,5-Dihydroxy-4- methylbenzoic acid B->C D Monomer + Catalyst E Esterification Stage (180-200°C, N₂ atm) D->E F Polycondensation Stage (220-240°C, Vacuum) E->F G Linear Polyester F->G

Caption: Synthesis of a linear polyester via melt polycondensation.

Experimental Protocol

Materials and Equipment:

  • 3,5-Dihydroxy-4-methylbenzoic acid (synthesized from the dimethoxy precursor)

  • Antimony(III) oxide (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Monomer Preparation:

    • Synthesize 3,5-Dihydroxy-4-methylbenzoic acid from this compound via demethylation using a suitable reagent like BBr₃, as described in Protocol 1, Step 3.

  • Polymerization:

    • Charging the Reactor: Charge the three-neck flask with a known quantity of 3,5-Dihydroxy-4-methylbenzoic acid and a catalytic amount of Antimony(III) oxide (e.g., 0.05% by weight of the monomer).

    • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen gas for 15-20 minutes.

    • Esterification Stage: Begin stirring and gradually heat the reaction mixture to 180-200°C. Water, the byproduct of esterification, will distill off. Maintain this temperature for 2-4 hours.

    • Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly applying a vacuum to the system (down to <1 mmHg). This helps to remove the final traces of water and drive the polymerization to completion. Continue for another 2-4 hours.

    • Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polyester will be a solid. Dissolve the crude polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent like cold methanol. Collect the purified polymer by filtration and dry it under vacuum.

Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

TechniqueInformation ObtainedExpected Results
GPC Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).For dendrons, a very low PDI (<1.1) is expected. For the linear polyester, a PDI in the range of 1.5-2.5 is typical for polycondensation.
NMR Confirmation of the chemical structure, determination of the degree of branching or end-group analysis.¹H and ¹³C NMR will show characteristic peaks for the aromatic protons, methyl and methoxy groups, and the ester linkages.
FTIR Identification of functional groups.A strong carbonyl stretch (C=O) around 1720 cm⁻¹ confirming ester formation, and the disappearance of the broad O-H stretch from the carboxylic acid.
TGA Thermal stability and degradation temperature.The polymers are expected to be thermally stable, with degradation temperatures above 300°C.
DSC Glass transition temperature (Tg) and melting temperature (Tm).The Tg will depend on the polymer's molecular weight and architecture. Dendritic polymers often exhibit lower Tg than their linear analogues of similar composition.

Potential Applications

Polymers derived from this compound, particularly the dendritic and hyperbranched structures, have a wide range of potential applications:

  • Drug Delivery: The well-defined structure and high density of terminal functional groups of dendrimers make them excellent candidates for drug delivery systems.[7] Drugs can be encapsulated within the dendritic core or conjugated to the surface.

  • Advanced Coatings: The branched architecture can lead to materials with low viscosity and good solubility, which are desirable properties for high-performance coatings.

  • Theranostics: The ability to precisely control the structure and functionality of dendritic polymers makes them promising for theranostic applications, combining therapeutic and diagnostic capabilities.

References

Application Note: A Detailed Protocol for the Esterification of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Esterification in Medicinal Chemistry

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, particularly within the realm of drug development. The conversion of a carboxylic acid to an ester can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, membrane permeability, and metabolic stability. These modifications are often pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents. 3,5-Dimethoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various biologically active compounds. Its ester derivatives are key intermediates in the development of novel therapeutics. This application note provides a comprehensive, step-by-step protocol for the efficient synthesis of methyl 3,5-dimethoxy-4-methylbenzoate via the robust and widely utilized Fischer-Speier esterification method.

The Underlying Chemistry: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is an equilibrium process, and to drive it towards the product side, a large excess of the alcohol is typically used, acting as both a reactant and the solvent.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[3] The nucleophilic alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[4]

Quantitative Data Summary

The following table outlines the key quantitative parameters for the methyl esterification of this compound. These values are representative and can be scaled as needed for specific experimental requirements.

ParameterValueRationale
Starting Material This compoundThe carboxylic acid to be esterified.
Reagent Anhydrous MethanolActs as both the reactant and the solvent to drive the equilibrium towards the product.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst to protonate the carbonyl group and initiate the reaction.
Temperature Reflux (approx. 65 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 8 hoursSufficient time for the reaction to reach completion, which should be monitored by TLC.
Typical Yield 85 - 95%Expected yield upon successful completion and purification.

Experimental Protocol: Synthesis of Methyl 3,5-Dimethoxy-4-methylbenzoate

This protocol details the synthesis of methyl 3,5-dimethoxy-4-methylbenzoate using the Fischer-Speier esterification method.

Materials and Reagents:
  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will serve as both the reactant and the solvent. Stir the mixture until the carboxylic acid is fully dissolved.[3]

  • Catalyst Addition:

    • While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture. The addition should be done cautiously as the dissolution of sulfuric acid in methanol is exothermic.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath.

    • Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[4]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine. During the wash with sodium bicarbonate, be sure to vent the separatory funnel frequently to release the pressure from the evolution of carbon dioxide gas.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-dimethoxy-4-methylbenzoate.[3]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.[4]

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ (catalyst) A->B C 3. Reflux (4-8 hours) B->C D 4. Evaporate Methanol C->D Cool to RT E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate G->H I 9. Recrystallize or Column Chromatography H->I J Methyl 3,5-Dimethoxy- 4-methylbenzoate I->J Pure Product

Caption: Workflow for the Fischer esterification of this compound.

Mechanistic Pathway

Fischer_Esterification_Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + R'OH (Methanol) D Protonated Ester C->D - H₂O E Ester (R-COOR') D->E - H⁺

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction is monitored by TLC, which provides a clear indication of the consumption of the starting material and the formation of the product. The work-up procedure includes a neutralization step with sodium bicarbonate, which is confirmed by the cessation of gas evolution. The final purity of the product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry, ensuring the identity and quality of the synthesized ester.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dimethoxy-4-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific issues you may encounter during your experiments.

General FAQs

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: There are two primary and robust synthetic routes, each with its own set of advantages and challenges:

  • Two-Step Route via Vilsmeier-Haack Formylation and Subsequent Oxidation: This is often the preferred method for its reliability and scalability. It begins with a commercially available starting material, 2,6-dimethoxytoluene, which undergoes a Vilsmeier-Haack reaction to yield the intermediate 3,5-dimethoxy-4-methylbenzaldehyde. This aldehyde is then oxidized to the final carboxylic acid product.

  • Grignard Reagent Carboxylation: This classic organometallic approach involves preparing a Grignard reagent from a suitable halogenated precursor, such as 5-bromo-1,3-dimethoxy-2-methylbenzene, followed by quenching with solid carbon dioxide (dry ice). While direct, this route is highly sensitive to reaction conditions, particularly the presence of moisture.

The choice of route often depends on the availability of starting materials, the scale of the reaction, and the equipment at your disposal.

Troubleshooting Guide: Route 1 - Vilsmeier-Haack Formylation & Oxidation

This route is highly effective but requires careful control over two distinct chemical transformations. Problems in either step will cascade and impact the final yield.

Diagram: Synthetic Workflow via Oxidation Route

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification SM 2,6-Dimethoxytoluene Formylation Formylation Reaction SM->Formylation VR Vilsmeier Reagent (POCl₃/DMF) VR->Formylation Intermediate 3,5-Dimethoxy-4-methylbenzaldehyde Formylation->Intermediate Hydrolysis Oxidation Oxidation Reaction Intermediate->Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Oxidation Crude Crude Product Oxidation->Crude Purify Recrystallization Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound.

Q2: My Vilsmeier-Haack reaction is sluggish or fails, and I recover my starting material. What's wrong?

A2: Failure in the formylation step typically points to issues with the Vilsmeier reagent itself or insufficient activation of the aromatic substrate.

  • Possible Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent (a chloromethyleniminium salt) is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] It is highly sensitive to moisture. Any water present in the DMF, POCl₃, or reaction flask will quench the reagent, halting the reaction.[2]

    • Recommended Solution: Ensure all reagents and solvents are anhydrous. DMF should be dried over molecular sieves, and fresh, high-purity POCl₃ should be used. All glassware must be rigorously oven- or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Possible Cause 2: Suboptimal Reaction Temperature. The Vilsmeier-Haack reaction requires a specific activation temperature to proceed efficiently.[2]

    • Recommended Solution: The Vilsmeier reagent is typically formed at a low temperature (0-5 °C). After adding the 2,6-dimethoxytoluene, the reaction temperature often needs to be raised to 60-80 °C to drive the electrophilic aromatic substitution to completion.[3] Monitor the reaction by TLC to determine the optimal heating duration.

Q3: The oxidation of my intermediate aldehyde is incomplete, resulting in a low yield of the carboxylic acid. How can I improve this?

A3: Incomplete oxidation is a common issue and is usually related to the choice of oxidant, stoichiometry, or reaction conditions. Aldehydes can be oxidized to carboxylic acids by various reagents, but efficiency varies.[4][5]

  • Possible Cause 1: Insufficiently Powerful Oxidant. While mild oxidants can work, a strong oxidizing agent is often required for a complete and rapid conversion of aromatic aldehydes.

    • Recommended Solution: Potassium permanganate (KMnO₄) in an aqueous alkaline solution is a highly effective and cost-efficient choice. The reaction should be heated to reflux to ensure it goes to completion. Other potent oxidants include chromic acid or sodium dichromate in sulfuric acid.[6]

  • Possible Cause 2: Incorrect Stoichiometry. Using too little oxidant will naturally lead to incomplete conversion.

    • Recommended Solution: Use a slight excess of the oxidizing agent. For KMnO₄, a molar ratio of 1.1 to 1.5 equivalents relative to the aldehyde is typically sufficient. Monitor the reaction progress by observing the disappearance of the purple permanganate color (if using KMnO₄) and by TLC analysis.

  • Possible Cause 3: Poor Solubility. If the aldehyde has poor solubility in the reaction medium, the reaction rate will be slow.

    • Recommended Solution: When using KMnO₄, a co-solvent system like acetone/water or t-butanol/water can improve the solubility of the organic substrate, facilitating a more efficient reaction.

Data Presentation: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Acetone/water, refluxHigh yield, inexpensive, visible color change indicates progress.Can be difficult to filter MnO₂ byproduct; potential for over-oxidation of other sensitive groups.
Chromic Acid (H₂CrO₄) Acetone, 0 °C to RTStrong, reliable, and efficient.Highly toxic and carcinogenic (Cr(VI)); generates hazardous waste.[6]
Sodium Perborate (NaBO₃) Acetic AcidMild conditions, effective for aromatic aldehydes.[7]Requires acidic solvent, may not be as rapid as stronger oxidants.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) DMF or AcetonitrileMetal-free, mild conditions, simple workup.[7]May be less cost-effective for large-scale synthesis.

Troubleshooting Guide: Route 2 - Grignard Reagent Carboxylation

This route is elegant but demands strict adherence to anhydrous and anaerobic techniques. The primary point of failure is the Grignard reagent formation and its subsequent reaction.

Diagram: Troubleshooting Low Yield in Grignard Carboxylation

G Start Low Yield of Carboxylic Acid CheckGrignard Did the Grignard Reagent Form? Start->CheckGrignard CheckMoisture Are glassware and solvents completely dry? CheckGrignard->CheckMoisture No CheckCarboxylation Was the carboxylation step efficient? CheckGrignard->CheckCarboxylation Yes CheckMg Is the Magnesium surface activated? CheckMoisture->CheckMg CheckHalide Is the aryl halide pure? CheckMg->CheckHalide Solution Solution: - Rigorously dry all components. - Activate Mg with I₂ or 1,2-dibromoethane. - Use fresh, pure reagents. - Optimize CO₂ quenching procedure. CheckHalide->Solution CheckCO2 Was CO₂ added correctly? (e.g., poured onto excess dry ice) CheckCarboxylation->CheckCO2 No SideRxn Analyze for side products: - Biphenyl (Wurtz coupling) - Unreacted starting material CheckCarboxylation->SideRxn Yes CheckTemp Was the reaction kept cold during CO₂ addition? CheckCO2->CheckTemp CheckTemp->Solution SideRxn->Solution

Caption: Decision tree for troubleshooting Grignard carboxylation issues.

Q4: My Grignard reaction won't initiate, or the yield of the organometallic reagent is very low. What are the likely causes?

A4: This is the most critical step. Grignard reagents are potent bases and nucleophiles, making them highly reactive with any protic source.[8][9]

  • Possible Cause 1: Presence of Water. This is the most common reason for failure. Trace amounts of water in the glassware, solvent (typically THF or diethyl ether), or on the surface of the magnesium will react with and destroy the Grignard reagent as it forms.[9]

    • Recommended Solution: All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry inert gas. Solvents must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

  • Possible Cause 2: Passivated Magnesium Surface. Magnesium metal is often coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.

    • Recommended Solution: Activate the magnesium turnings immediately before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh metal surface. A successful initiation is often indicated by gentle bubbling or a slight increase in temperature.

Q5: The Grignard reagent seems to form, but the yield of my desired carboxylic acid after adding dry ice is poor. Why?

A5: Inefficient carboxylation can occur even if the Grignard reagent is successfully prepared. The issue often lies in the procedure for reacting it with CO₂.

  • Possible Cause 1: Premature Quenching by Atmospheric Moisture. Gaseous CO₂ from a cylinder can introduce moisture. Furthermore, as dry ice sublimes, it can cool the surrounding air, causing atmospheric water to condense into the reaction flask.

    • Recommended Solution: The best practice is to pour the Grignard solution slowly onto a large excess of freshly crushed, high-quality dry ice in a separate flask. This ensures the Grignard reagent is always in a CO₂-rich environment, minimizing contact with air and moisture. Avoid simply bubbling CO₂ gas through the solution, as this is often inefficient.

  • Possible Cause 2: Acid-Base Side Reaction. The initial product of carboxylation is a magnesium carboxylate salt. If any unreacted starting material (the aryl halide) is present, the highly basic Grignard reagent can be protonated by the desired carboxylic acid product during acidic workup, reducing the yield.[8]

    • Recommended Solution: Ensure the initial Grignard formation reaction has gone to completion before attempting carboxylation. After quenching with CO₂, the acidic workup (e.g., with 1M HCl) should be performed at a low temperature (0-5 °C) to protonate the carboxylate salt and liberate the final product.

Purification and Workup

Q6: My final product is impure or has a low melting point. What is the best purification strategy?

A6: Purification is critical for obtaining high-quality this compound.

  • Recommended Solution: Recrystallization. This is the most effective method for purifying the crude solid.

    • Solvent Selection: A mixed solvent system of ethanol and water is often ideal. Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Decolorization: If the crude product is colored, add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Alternative Solution: Acid-Base Extraction. During the workup, an acid-base extraction can effectively separate the acidic product from neutral organic impurities (like unreacted starting material or biphenyl side products).

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt.

    • Separate the layers and discard the organic phase.

    • Cool the aqueous layer in an ice bath and re-acidify it with concentrated HCl until the product precipitates out.

    • Collect the pure solid by vacuum filtration.

Experimental Protocol: Oxidation of 3,5-Dimethoxy-4-methylbenzaldehyde

This protocol provides a detailed methodology for the oxidation step, assuming the aldehyde intermediate has already been synthesized.

Materials:

  • 3,5-Dimethoxy-4-methylbenzaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (1.2 eq)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-Dimethoxy-4-methylbenzaldehyde (1.0 eq) in a 1:1 mixture of acetone and water.

  • In a separate beaker, dissolve potassium permanganate (1.2 eq) in water.

  • Slowly add the KMnO₄ solution to the stirring aldehyde solution. The addition may be exothermic; maintain control by using an ice bath if necessary.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 60-70 °C). The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting aldehyde spot is no longer visible. This typically takes 2-4 hours.

  • Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color is completely gone and only the brown MnO₂ precipitate remains.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • The crude product can be purified further by recrystallization from an ethanol/water solvent system as described in Q6. Dry the final product under vacuum to yield pure this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethoxy-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related substituted benzoic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you navigate potential side reactions and optimize your synthetic outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential pitfalls. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile of the final product. The three most common synthetic pathways are:

  • Formylation of a 1,3-dimethoxy-2-methylbenzene precursor followed by oxidation of the resulting aldehyde. This two-step approach is a classic method for introducing a carboxylic acid group onto an activated aromatic ring.

  • Carboxylation of an organometallic intermediate. This involves the formation of a Grignard or organolithium reagent from a suitable precursor, followed by quenching with carbon dioxide.

  • Modification of a functionalized benzoic acid derivative. A key example is the methylation of the hydroxyl group of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

This guide will dissect each of these pathways, highlighting the likely side reactions and providing robust troubleshooting protocols to mitigate them.

Troubleshooting Guide: Side Reactions and Solutions

Route 1: Formylation and Subsequent Oxidation

This synthetic route typically begins with the formylation of 1,3-dimethoxy-2-methylbenzene, followed by the oxidation of the intermediate aldehyde, 3,5-dimethoxy-4-methylbenzaldehyde.

Workflow Overview:

Formylation_Oxidation_Route Start 1,3-Dimethoxy- 2-methylbenzene Aldehyde 3,5-Dimethoxy-4- methylbenzaldehyde Start->Aldehyde Formylation (e.g., Vilsmeier-Haack) Side_Product_1 Isomeric Aldehyde (e.g., 2,4-dimethoxy- 3-methylbenzaldehyde) Start->Side_Product_1 Poor Regioselectivity Acid 3,5-Dimethoxy-4- methylbenzoic Acid Aldehyde->Acid Oxidation (e.g., KMnO4, Ag2O) Side_Product_2 Unreacted Aldehyde Aldehyde->Side_Product_2 Incomplete Oxidation Side_Product_3 Over-oxidation Products (Ring Cleavage) Aldehyde->Side_Product_3 Harsh Conditions

A schematic of the formylation-oxidation pathway with potential side products.

Question 1: My formylation of 1,3-dimethoxy-2-methylbenzene gives a mixture of aldehydes. How can I improve the regioselectivity?

Answer:

This is a common issue in electrophilic aromatic substitution reactions on polysubstituted rings. The directing effects of the substituents can lead to the formation of multiple isomers.

  • Causality: In the Vilsmeier-Haack reaction, the Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile.[1] The two methoxy groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director. The position of formylation will be a result of the combined electronic and steric effects of these groups. While formylation is expected to occur at the 4-position (para to one methoxy and ortho to the other), some substitution may occur at the 6-position, leading to the formation of 2,4-dimethoxy-3-methylbenzaldehyde as a significant side product.

  • Troubleshooting Protocol:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] This can enhance the selectivity by favoring the kinetically controlled product, which is often the desired isomer.

    • Choice of Formylating Agent: While the Vilsmeier-Haack reaction is common, other formylation methods could offer different selectivity. However, for electron-rich systems like this, the Vilsmeier-Haack is generally a good choice due to its mildness compared to Friedel-Crafts type reactions.[1]

    • Purification: Careful column chromatography is often necessary to separate the desired 3,5-dimethoxy-4-methylbenzaldehyde from its isomers. A solvent system with a gradual increase in polarity (e.g., a hexane/ethyl acetate gradient) is recommended.

Question 2: The oxidation of 3,5-dimethoxy-4-methylbenzaldehyde to the carboxylic acid is low-yielding. What are the likely side reactions and how can I avoid them?

Answer:

Low yields in this oxidation step are typically due to incomplete reaction or over-oxidation.

  • Causality:

    • Incomplete Oxidation: Milder oxidizing agents may not be strong enough to drive the reaction to completion, leaving unreacted aldehyde.

    • Over-oxidation: Strong oxidizing agents, such as potassium permanganate under harsh conditions (e.g., high temperature, high concentration), can lead to the cleavage of the aromatic ring, producing smaller aliphatic acids and CO2.[3]

  • Troubleshooting Protocol:

ProblemProbable CauseRecommended Solution
Low Conversion Insufficient oxidizing agent or reaction time.Increase the equivalents of the oxidizing agent (e.g., 1.5-2.0 eq of KMnO4) and prolong the reaction time. Monitor the reaction by TLC until the starting aldehyde is consumed.[4]
Product Degradation Reaction conditions are too harsh (high temperature or prolonged heating).Perform the oxidation at a lower temperature. For KMnO4, running the reaction in a buffered solution or in an organic solvent like acetone can moderate its reactivity.[4]
Complex Product Mixture Ring cleavage due to over-oxidation.Use a milder oxidizing agent such as silver(I) oxide (Tollens' reagent) or sodium chlorite (NaClO2) with a scavenger for the hypochlorite byproduct.

Detailed Protocol for Oxidation with Potassium Permanganate:

  • Dissolve 3,5-dimethoxy-4-methylbenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Prepare a solution of potassium permanganate (1.5 equivalents) in water.

  • Slowly add the KMnO4 solution to the aldehyde solution at room temperature with vigorous stirring.

  • After the addition is complete, stir the mixture for several hours, monitoring the disappearance of the purple color and the formation of a brown manganese dioxide precipitate.

  • Once the reaction is complete (as indicated by TLC), quench the excess permanganate with a small amount of sodium bisulfite or by filtering the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Route 2: Carboxylation of an Organometallic Intermediate

This approach involves the formation of a Grignard or organolithium reagent, which is then quenched with carbon dioxide. The precursor is typically a halogenated derivative, such as 1-bromo-3,5-dimethoxy-4-methylbenzene.

Workflow Overview:

Organometallic_Route Start 1-Bromo-3,5-dimethoxy- 4-methylbenzene Grignard Grignard Reagent Start->Grignard Mg, THF Acid 3,5-Dimethoxy-4- methylbenzoic Acid Grignard->Acid 1. CO2 2. H3O+ Side_Product_1 Biphenyl Dimer Grignard->Side_Product_1 Coupling Reaction Side_Product_2 Protonated Starting Material Grignard->Side_Product_2 Trace H2O

A schematic of the Grignard carboxylation pathway with potential side products.

Question 3: My Grignard reaction for the synthesis of this compound is giving a significant amount of a biphenyl-type side product. How can I minimize this?

Answer:

The formation of a biphenyl dimer is a classic side reaction in Grignard syntheses.[5]

  • Causality: The Grignard reagent can react with the unreacted starting halide in a coupling reaction. This is more likely to occur at higher temperatures and higher concentrations of the starting materials.

  • Troubleshooting Protocol:

    • Slow Addition: Add the solution of 1-bromo-3,5-dimethoxy-4-methylbenzene to the magnesium turnings very slowly. This maintains a low concentration of the halide in the presence of the formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote the coupling side reaction.

    • Solvent: Ensure you are using anhydrous ether or THF. The solvent plays a crucial role in stabilizing the Grignard reagent.

    • Purification: The biphenyl byproduct is typically non-polar and can be separated from the desired carboxylic acid by acid-base extraction during the workup. The carboxylic acid will be soluble in an aqueous base (like NaOH or NaHCO3), while the non-polar biphenyl will remain in the organic layer.

Question 4: I am attempting a directed ortho-lithiation of 2,6-dimethoxytoluene followed by carboxylation, but the reaction is not working well. What are the critical parameters?

Answer:

Directed ortho-lithiation is a powerful but sensitive reaction. Success hinges on the choice of base, solvent, temperature, and the exclusion of moisture and air.[6]

  • Causality:

    • Incorrect Base: The basicity of the alkyllithium reagent is critical. For less acidic protons, a stronger base like sec-butyllithium or tert-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), is required.[7]

    • Benzylic Lithiation: The methyl group's protons are also acidic and can be deprotonated, leading to a benzylic anion. This is a competing side reaction.[8]

    • Moisture: Organolithium reagents are extremely strong bases and will be instantly quenched by any protic source, including traces of water in the solvent or on the glassware.

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). The reaction should be run under an inert atmosphere (argon or nitrogen).

    • Choice of Base and Additive: Use sec-butyllithium in the presence of TMEDA. TMEDA chelates the lithium ion, increasing the basicity of the alkyl group and directing the lithiation to the ortho position.[7]

    • Temperature Control: The lithiation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

    • Carboxylation: For the carboxylation step, use freshly crushed dry ice or bubble dry CO2 gas through the solution. Pouring the organolithium solution onto a large excess of crushed dry ice is a common and effective method.

Route 3: Modification of Syringic Acid

This is a potentially straightforward route if syringic acid is readily available. The key transformation is the methylation of the 4-hydroxy group.

Workflow Overview:

Syringic_Acid_Route Start Syringic Acid (4-hydroxy-3,5-dimethoxy- benzoic acid) Acid 3,5-Dimethoxy-4- methylbenzoic Acid Start->Acid Methylation (e.g., DMS, K2CO3) Side_Product_1 Unreacted Syringic Acid Start->Side_Product_1 Incomplete Methylation Side_Product_2 Esterified Product Start->Side_Product_2 Reaction at Carboxylic Acid

A schematic of the syringic acid methylation pathway with potential side products.

Question 5: I am trying to methylate syringic acid to get this compound, but the reaction is incomplete. How can I drive it to completion?

Answer:

Incomplete methylation is a common issue when dealing with phenolic hydroxyl groups, especially when a less reactive methylating agent is used or the reaction conditions are not optimal.

  • Causality: The phenoxide, formed by deprotonation of the hydroxyl group with a base, is the nucleophile that attacks the methylating agent. Insufficient base, a weak methylating agent, or steric hindrance can lead to an incomplete reaction.

  • Troubleshooting Protocol:

    • Choice of Methylating Agent and Base: A common and effective combination is dimethyl sulfate (DMS) with a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF.[9][10] Methyl iodide can also be used.

    • Stoichiometry: Use a slight excess of both the base and the methylating agent to ensure complete conversion.

    • Reaction Time and Temperature: Refluxing the reaction mixture for several hours is typically required. Monitor the reaction by TLC to determine the optimal reaction time.

    • Protection of the Carboxylic Acid: The carboxylic acid group is generally not reactive towards methylation under these basic conditions because it will be deprotonated to the carboxylate. However, if esterification is a concern, the reaction can be performed on the methyl ester of syringic acid, followed by hydrolysis of the ester back to the carboxylic acid.

Detailed Protocol for Methylation of Syringic Acid:

  • In a round-bottom flask, suspend syringic acid and an excess of anhydrous potassium carbonate (e.g., 3-4 equivalents) in anhydrous acetone.

  • Add dimethyl sulfate (e.g., 1.5-2.0 equivalents) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The "best" starting material depends on commercial availability, cost, and the scale of the synthesis.

  • For small-scale laboratory synthesis, syringic acid is often a good choice due to the directness of the route (a single methylation step).

  • For larger-scale synthesis, 1,3-dimethoxy-2-methylbenzene might be more cost-effective, although the two-step process (formylation and oxidation) adds complexity.

Q2: Are there any specific safety precautions I should take during these syntheses?

A2: Yes, several of the reagents used in these synthetic routes are hazardous.

  • Dimethyl sulfate (DMS): Highly toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organolithium reagents (n-BuLi, s-BuLi, t-BuLi): Pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere using syringe techniques.

  • Grignard reagents: Highly reactive and flammable. Reactions should be conducted in anhydrous solvents and protected from moisture.

  • Potassium permanganate: A strong oxidizing agent. It should not be mixed with combustible materials.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy groups, and the methyl group, with the correct integrations and splitting patterns. The ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

References

Technical Support Center: Purification of Crude 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dimethoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. Our goal is to provide you with the expertise and practical solutions to achieve high-purity this compound for your research and development needs.

Introduction

This compound is a valuable building block in organic synthesis. The purity of this reagent is critical for the success of subsequent reactions and the quality of the final products. This guide provides a comprehensive overview of common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Impurities can originate from the starting materials, side reactions, or decomposition. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors like 3,5-dihydroxy-4-methylbenzoic acid or compounds from which the methyl or methoxy groups are derived.

  • Partially methylated byproducts: Incomplete methylation can result in phenolic impurities.

  • Isomeric impurities: Different substitution patterns on the aromatic ring can sometimes occur.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Colored impurities: Often arise from oxidation of phenolic precursors or other side reactions.

Q2: Which purification technique is most effective for this compound?

A2: A combination of acid-base extraction followed by recrystallization is typically the most effective and efficient method for purifying this and other carboxylic acids.[1][2] Acid-base extraction is excellent for removing neutral and basic impurities, while recrystallization is highly effective at removing closely related acidic impurities and achieving high crystalline purity.[1][2]

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is soluble in ethanol, a mixed solvent system like ethanol/water can be very effective.[3] The goal is to find a solvent pair where the compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent").

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The final product is off-white, yellow, or brown, not a pure white solid.
  • Potential Cause 1: Presence of Colored Impurities.

    • Explanation: Colored impurities are often polar, aromatic compounds formed from side reactions or oxidation of phenolic precursors.

    • Solution:

      • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.

      • Hot Filtration: Boil the solution with the charcoal for 5-10 minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Proceed with the recrystallization as usual.

  • Potential Cause 2: Thermal Decomposition.

    • Explanation: Prolonged heating at high temperatures during recrystallization can sometimes lead to decomposition, especially if the compound is not completely stable at the solvent's boiling point.

    • Solution:

      • Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

      • Minimize Heating Time: Do not heat the solution for longer than necessary to dissolve the solid.

Issue 2: Low yield of purified product after recrystallization.
  • Potential Cause 1: Using too much recrystallization solvent.

    • Explanation: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of the product remaining dissolved in the mother liquor.

    • Solution:

      • Use the Minimum Amount of Hot Solvent: Add the hot recrystallization solvent in small portions to the crude solid with heating, until the solid just dissolves.

      • Recover Product from Mother Liquor: If a low yield is obtained, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again to induce further crystallization.

  • Potential Cause 2: Premature crystallization during hot filtration.

    • Explanation: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of product.

    • Solution:

      • Pre-heat the Funnel and Flask: Use a stemless funnel and pre-heat both the funnel and the receiving flask with hot solvent vapor before filtration.

      • Keep the Solution Hot: Ensure the solution is kept at or near its boiling point during the filtration process.

Issue 3: The product "oils out" instead of forming crystals during recrystallization.
  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

    • Explanation: If the compound dissolves in the solvent at a temperature above its own melting point, it will separate as a liquid (oil) rather than a solid upon cooling. The reported melting point for this compound is in the range of 210-216°C, so this is less common with typical recrystallization solvents.

    • Solution: Choose a solvent with a lower boiling point.

  • Potential Cause 2: The solution is supersaturated.

    • Explanation: If the solution cools too rapidly, it can become supersaturated, and the compound may not have enough time to form an ordered crystal lattice, instead separating as an amorphous oil.

    • Solution:

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

      • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the surface of the oil or adding a seed crystal of the pure compound to induce crystallization.

      • Re-dissolve and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from any neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.

  • Drying: Allow the purified solid to air dry or dry in a vacuum oven at a moderate temperature.

Workflow for Acid-Base Extraction

G crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add 1M NaHCO3 crude->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate->aqueous_layer acidify Acidify with 6M HCl to pH ~2 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow diagram for the purification of this compound using acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification step to achieve high-purity crystalline material.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). If too much water is added and a large amount of precipitate forms, add a small amount of hot ethanol to redissolve it.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Recrystallization Decision Tree

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter_y Hot Gravity Filtration hot_filter_q->hot_filter_y Yes cool Cool Solution Slowly hot_filter_q->cool No hot_filter_y->cool crystals_q Crystals Form? cool->crystals_q induce Induce Crystallization (Scratch/Seed) crystals_q->induce No collect Collect Crystals by Vacuum Filtration crystals_q->collect Yes induce->crystals_q wash_dry Wash with Cold Solvent & Dry collect->wash_dry pure_product Pure Crystalline Product wash_dry->pure_product

Caption: A decision-making guide for the recrystallization process.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound before handling. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

References

Optimizing reaction conditions for the derivatization of 3,5-Dimethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for optimizing reaction conditions for the derivatization of 3,5-Dimethoxy-4-methylbenzoic acid, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Derivatization of this compound

Welcome to the technical support center for the derivatization of this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of this compound.

Q1: What are the most common derivatization reactions for this compound?

The two most common and synthetically valuable derivatizations for this carboxylic acid are esterification and amide bond formation . These reactions convert the carboxylic acid into esters and amides, respectively, which are often crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Q2: What are the primary challenges when derivatizing this specific molecule?

The structure of this compound presents a unique combination of electronic and steric challenges:

  • Electronic Effects : The two methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the carboxyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzoic acid.

  • Steric Hindrance : While not extreme, the methoxy groups at positions 3 and 5 provide some steric bulk around the carboxylic acid group, which can hinder the approach of nucleophiles or the formation of bulky intermediates.

Q3: How do I choose the right activating agent or catalyst for my reaction?

The choice depends on the desired derivative and the sensitivity of your substrates.

  • For Esterification :

    • Fischer-Speier Esterification : This classic method uses a strong acid catalyst (like H₂SO₄) with an excess of alcohol.[1] It is cost-effective but the harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups.

    • Steglich Esterification : This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).[1][2] It is much milder and suitable for substrates that are sensitive to strong acids.

  • For Amide Formation :

    • Carbodiimides (EDC, DCC) : These are common activators, often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[3][4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[4]

    • Phosphonium/Uronium Reagents (PyBOP, HATU) : These reagents are highly efficient but more expensive. They are excellent choices for difficult couplings, such as with sterically hindered amines or acids.

    • Acid Chlorides : Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate.[5][6] This is a powerful method but can be too harsh for complex molecules with multiple functional groups.

Q4: What are the best analytical techniques to monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the disappearance of the starting carboxylic acid and the appearance of the less polar ester or amide product.[1][7] For more quantitative analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) (after a suitable derivatization if necessary) can be employed.[8]

G cluster_start Choosing a Derivatization Strategy cluster_product Desired Product cluster_ester Esterification Pathway cluster_amide Amide Formation Pathway Start Start: 3,5-Dimethoxy- 4-methylbenzoic acid Product What is the desired derivative? Start->Product Ester_Sens Are substrates sensitive to strong acid? Product->Ester_Sens Ester Amide_Diff Is the coupling known to be difficult? Product->Amide_Diff Amide Fischer Fischer-Speier (H₂SO₄, ROH reflux) Ester_Sens->Fischer No Steglich Steglich Esterification (DCC/DMAP) Ester_Sens->Steglich Yes Carbodiimide Carbodiimide Coupling (EDC/HOBt) Amide_Diff->Carbodiimide No Uronium Uronium/Phosphonium (HATU, PyBOP) Amide_Diff->Uronium Yes AcidChloride Convert to Acid Chloride (SOCl₂) Amide_Diff->AcidChloride Very Difficult/ Unreactive Amine G cluster_start Troubleshooting Low Amide Yield cluster_checks Initial Checks cluster_activation_fail Activation Failure Pathway cluster_coupling_fail Coupling Failure Pathway Start Problem: Low or No Amide Product Check_Activation Is the activated ester/ intermediate forming? (Check by LCMS/TLC) Start->Check_Activation Moisture Cause: Moisture sensitivity of coupling reagents Check_Activation->Moisture No Reagent_Deg Cause: Degraded coupling reagent Check_Activation->Reagent_Deg No Amine_Nuc Cause: Low nucleophilicity of the amine Check_Activation->Amine_Nuc Yes Sterics Cause: Steric hindrance (acid or amine) Check_Activation->Sterics Yes Solution_Dry Solution: Use anhydrous solvents/reagents. Work under inert gas. Moisture->Solution_Dry Reagent_Deg->Solution_Dry Solution_Stronger Solution: Switch to a more powerful coupling agent (e.g., HATU, COMU) Amine_Nuc->Solution_Stronger Solution_Base Solution: Add a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) Amine_Nuc->Solution_Base Sterics->Solution_Stronger Solution_Harsh Solution: Convert acid to acyl chloride (SOCl₂) and react with amine Sterics->Solution_Harsh

References

Troubleshooting guide for reactions involving 3,5-Dimethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethoxy-4-methylbenzoic Acid

Introduction

Welcome to the technical support guide for this compound (CAS: 61040-81-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile substituted benzoic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reactions. This guide is structured around common questions and challenges encountered in the lab, from basic handling to complex coupling reactions.

Part 1: Compound Properties and Handling

Before initiating any reaction, a thorough understanding of the starting material's properties is critical. This section addresses the most frequently asked questions regarding the physicochemical characteristics of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white solid
Melting Point 210-216 °C[2]
Predicted pKa 4.13 ± 0.10
CAS Number 61040-81-1[1][3]

FAQ 1: What are the best solvents for dissolving this compound?

Solubility is a crucial first step for a successful homogeneous reaction. Based on experimental data and supplier information, solubility is as follows:

  • Good Solubility: Liquid ammonia[4]. While not a common reaction solvent, this indicates its acidic proton is readily abstracted by a strong base. For practical lab work, solvents like acetone and N,N-Dimethylformamide (DMF) are effective for reactions involving this acid, particularly in forming salts or activated species.[5][6]

  • Moderate to Poor Solubility: It has limited solubility in alcohols like ethanol at room temperature, but this increases with temperature, which is relevant for Fischer esterifications.[7] It is sparingly soluble in water but will dissolve in aqueous base (e.g., NaOH, NaHCO₃) via deprotonation to form the corresponding carboxylate salt.[8]

  • Insoluble: Generally insoluble in non-polar solvents like hexanes.

Pro-Tip: For reactions requiring high solubility, consider converting the acid to its more soluble carboxylate salt in situ with a non-nucleophilic base if the reaction chemistry allows.

Part 2: Troubleshooting Synthetic Transformations

The primary utility of this compound lies in the reactivity of its carboxylic acid functional group. This section covers the most common synthetic transformations and the issues that can arise.

A. Esterification Reactions

Esterification is one of the most frequent reactions performed with this substrate. The choice of method depends on the scale, the alcohol's steric hindrance, and the presence of other acid/base-sensitive functional groups in the coupling partner.

FAQ 2: My Fischer esterification is giving low yields. What am I doing wrong?

This is a classic equilibrium problem. The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Low yields are almost always due to the reaction reaching equilibrium without favoring the product side.

Causality: According to Le Chatelier's Principle, the equilibrium can be shifted toward the product (ester) by either using a large excess of one reactant (usually the alcohol, which can also serve as the solvent) or by removing a product (water) as it forms.[9]

Troubleshooting Steps:

  • Increase Alcohol Excess: Instead of a few equivalents, use the alcohol as the solvent. This dramatically shifts the equilibrium.[5]

  • Ensure a Dry System: Use anhydrous alcohol and a drying tube on your reflux condenser to prevent atmospheric moisture from hindering the forward reaction.

  • Increase Catalyst Loading: While catalytic, insufficient strong acid (e.g., H₂SO₄, p-TsOH) can lead to slow kinetics. For a gram-scale reaction, a few drops might not be enough. Consider 0.1-0.2 equivalents for more robust catalysis.[10]

  • Remove Water: For larger-scale reactions or with precious alcohols where using a large excess is not feasible, a Dean-Stark apparatus with a water-immiscible solvent (like toluene) can be used to azeotropically remove water as it is formed.[9]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, 20-40 eq).[10]

  • Catalyst Addition: To the stirred solution, carefully add concentrated sulfuric acid (0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux for 4-8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting acid.[5][10]

  • Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can often be purified by recrystallization from a suitable solvent like methanol/water or ethyl acetate/hexanes.[10]

FAQ 3: I need to perform an esterification under milder conditions to avoid damaging a sensitive substrate. What are my options?

When strong acid and high temperatures are not viable, the Steglich esterification is an excellent alternative.

Mechanism Insight: This method uses a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), is added to form a highly reactive acyl-pyridinium intermediate, which is then readily attacked by the alcohol.[5]

MethodReagentsConditionsProsCons
Fischer-Speier Alcohol, Strong Acid (H₂SO₄)RefluxInexpensive, simple, scalableHarsh conditions, equilibrium-limited
Steglich Alcohol, DCC/EDC, DMAPRoom TempMild, high-yieldingReagents are more expensive, byproduct removal (DCU)
Alkylation Dimethyl sulfate, Base (K₂CO₃)55-80 °CGood for methyl esters, avoids equilibriumAlkylating agents are toxic/mutagenic
B. Amide Coupling Reactions

Forming an amide bond between this compound and an amine is a critical transformation in drug discovery. The direct reaction is non-productive, as it forms a stable ammonium carboxylate salt. Therefore, "coupling reagents" are required.

FAQ 4: My amide coupling with HATU is failing. The activated ester forms, but I see no product. What's the issue?

This is a common and frustrating scenario. The observation of the activated ester via LCMS is key—it tells you the first step (acid activation) is working, but the second step (nucleophilic attack by the amine) is failing.

Causality & Troubleshooting:

  • Amine Nucleophilicity: The amine may not be nucleophilic enough. Electron-deficient anilines or sterically hindered amines can be particularly challenging. The two methoxy groups on the benzoic acid are electron-donating, which slightly reduces the electrophilicity of the activated carbonyl, making the reaction more sensitive to the amine's reactivity.

  • Base Choice: Standard bases like Diisopropylethylamine (DIPEA) may not be sufficient to deprotonate the amine's conjugate acid, reducing the concentration of the free, nucleophilic amine. For difficult couplings, especially with amine hydrochloride salts, consider using a stronger, non-nucleophilic base or ensuring you use at least two equivalents of a milder base.

  • Reaction Temperature: While many couplings run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary activation energy for the final step without causing significant side reactions.

  • Alternative Coupling Reagents: If HATU fails, consider a phosphonium-based reagent like T3P® (Propylphosphonic Anhydride), which can be very effective for difficult couplings.[11] Another option is to convert the acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, though this is a harsher method and may not be compatible with sensitive functional groups.[12]

A logical workflow for activating and coupling the carboxylic acid.

AmideCoupling Acid 3,5-Dimethoxy-4- methylbenzoic Acid ActiveEster Reactive Intermediate (O-Acylisourea or Active Ester) Acid->ActiveEster Activation Amine Amine (R-NH2) Product Target Amide Amine->Product Nucleophilic Attack Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Solvent Aprotic Solvent (DMF, DCM) ActiveEster->Product Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Workflow for amide bond formation using coupling reagents.

Part 3: Purification and Characterization

A successful reaction is only complete after the product has been isolated in high purity and its structure confirmed.

FAQ 5: How do I effectively purify my product and remove the unreacted starting acid?

The acidic nature of the starting material is the key to a clean separation.

Technique: An aqueous workup involving an acid-base extraction is highly effective.

  • After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).

  • The unreacted this compound will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed from the organic phase.

  • Your neutral ester or amide product will remain in the organic layer.

  • Subsequent washes with water and brine will remove residual base and salts.

Purification Methods:

  • Recrystallization: Ideal for solid products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13]

  • Column Chromatography: For oils or mixtures that are difficult to separate by recrystallization. Use a silica gel stationary phase with a gradient of ethyl acetate in hexanes.

FAQ 6: What are the expected spectroscopic signatures for derivatives of this acid?

Confirming your product structure is paramount. Here are the key handles to look for:

  • ¹H NMR:

    • Starting Acid: The two aromatic protons will appear as a singlet around 7.2-7.3 ppm. The two methoxy groups will be a singlet at ~3.9 ppm (integrating to 6H), and the methyl group will be a singlet around 2.2-2.3 ppm (3H). The acidic proton of the carboxyl group is often broad and may not be observed.

    • Methyl Ester: The signature of successful esterification is the appearance of a new singlet around 3.8-3.9 ppm, integrating to 3H, corresponding to the methyl ester group. The acidic proton peak will disappear.

  • IR Spectroscopy:

    • Starting Acid: Look for a strong, broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1680-1710 cm⁻¹.

    • Ester Product: The broad O-H stretch will disappear, and the C=O stretch will shift to a higher frequency, typically 1715-1735 cm⁻¹.

    • Amide Product: The C=O stretch (Amide I band) appears around 1630-1680 cm⁻¹, and you will see N-H stretches (if it's a primary or secondary amide) around 3100-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of your expected product. The starting acid has a molecular weight of 196.20 g/mol .[1]

Part 4: General Troubleshooting Workflow

When a reaction doesn't proceed as expected, a systematic approach is necessary.

Troubleshooting Start Reaction Outcome Analysis (TLC, LCMS) NoReaction No Reaction Starting Material Unchanged Start->NoReaction No Product LowYield Low Yield Product & SM Present Start->LowYield Some Product SideProducts Complex Mixture Multiple Spots/Peaks Start->SideProducts Unclean Sol_NoReaction Check: - Reagent Purity/Activity - Catalyst Loading - Reaction Temperature/Time - Solvent Choice (Anhydrous?) NoReaction:c->Sol_NoReaction Action Sol_LowYield Consider: - Equilibrium Limitations (see FAQ 2) - Insufficient Reagent Equivalents - Incomplete Reaction Time - Inefficient Workup/Purification LowYield:c->Sol_LowYield Action Sol_SideProducts Investigate: - Reaction Temperature (is it too high?) - Reagent Stability - Air/Moisture Sensitivity - Protective Group Strategy Needed? SideProducts:c->Sol_SideProducts Action

Caption: A systematic guide for troubleshooting common reaction failures.

References

Technical Support Center: Characterization of 3,5-Dimethoxy-4-methylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3,5-Dimethoxy-4-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

I. Introduction: The Unique Challenges of Polysubstituted Benzoic Acids

This compound and its analogs are an important class of molecules in pharmaceutical research. Their characterization, however, is not always straightforward. The presence of multiple substituents on the aromatic ring—specifically the electron-donating methoxy and methyl groups, and the electron-withdrawing carboxylic acid—creates a unique set of analytical challenges. These can manifest as co-eluting impurities in chromatography, complex fragmentation patterns in mass spectrometry, and overlapping signals in nuclear magnetic resonance (NMR) spectroscopy. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.

II. High-Performance Liquid Chromatography (HPLC): Troubleshooting Separation Issues

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound derivatives and for quantifying impurities.[1] However, achieving optimal separation can be challenging.

Frequently Asked Questions (FAQs) - HPLC

Question 1: I'm observing significant peak tailing for my this compound derivative. What is the likely cause and how can I fix it?

Answer: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in reversed-phase HPLC.[2] The primary cause is often secondary interactions between the acidic analyte and free silanol groups on the silica-based stationary phase. These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

Here’s a systematic approach to troubleshooting this issue:

  • Mobile Phase pH Adjustment: The pKa of benzoic acid is around 4.2. The pKa of your substituted benzoic acid will be in a similar range, influenced by the methoxy and methyl groups.[3][4] When the mobile phase pH is close to the analyte's pKa, you will have a mixture of the ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your compound. For acidic compounds, this typically means lowering the pH to around 2.5-3.0. At this pH, the carboxylic acid will be fully protonated, minimizing interactions with the stationary phase and resulting in a sharper, more symmetrical peak.[2]

  • Buffer Selection and Concentration: Insufficient buffering can lead to inconsistent protonation states of your analyte and the stationary phase, contributing to peak tailing.

    • Solution: Incorporate a buffer into your mobile phase. Phosphate and acetate buffers are common choices. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH.[2]

  • Column Choice: Not all C18 columns are the same. Older generation columns may have a higher concentration of acidic silanol groups.

    • Solution: If pH adjustment and buffering do not resolve the issue, consider using a modern, end-capped C18 column with a lower silanol activity. These columns are specifically designed to minimize secondary interactions with polar and acidic compounds.

Illustrative Troubleshooting Data - HPLC Peak Tailing

Condition Mobile Phase Peak Asymmetry Factor Observation
Initial 50:50 Acetonitrile:Water2.5Severe peak tailing.
Step 1 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)1.2Significant improvement in peak shape.
Step 2 50:50 Acetonitrile:10mM Phosphate Buffer (pH 2.5)1.0Symmetrical peak achieved.

Question 2: I'm struggling to separate isomeric impurities from my main compound. What strategies can I employ?

Answer: Separating positional isomers is a common challenge due to their similar physicochemical properties.[5] For example, an impurity where the methyl and methoxy groups are in different positions on the ring will have a very similar polarity to your target compound.

Here are some strategies to improve resolution:

  • Optimize Mobile Phase Selectivity:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a mixture of the two. The different solvent properties can alter the selectivity and improve separation.

    • Utilize Gradient Elution: A shallow gradient can often provide the resolution needed to separate closely eluting isomers that co-elute in an isocratic method.[6]

  • Explore Different Stationary Phases:

    • Phenyl Columns: For aromatic compounds, a phenyl stationary phase can offer different selectivity compared to a C18 column due to π-π interactions.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity for positional isomers and halogenated compounds through a combination of hydrophobic, dipole-dipole, and π-π interactions.

  • Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better separation.

III. Mass Spectrometry (MS): Navigating Fragmentation and Ionization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of your compound and identifying unknown impurities.[7][8][9] However, interpreting the mass spectra of substituted benzoic acids requires an understanding of their fragmentation patterns.

Frequently Asked Questions (FAQs) - MS

Question 1: What are the expected fragmentation patterns for this compound in positive ion mode ESI-MS/MS?

Answer: In positive ion electrospray ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺. When subjected to collision-induced dissociation (MS/MS), benzoic acids and their derivatives undergo characteristic fragmentation.

For this compound (MW: 196.20 g/mol ), the [M+H]⁺ ion will be at m/z 197. Key fragmentation pathways include:

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids is the loss of water, resulting in a peak at [M+H - 18]⁺, which would be m/z 179.

  • Loss of Carbon Monoxide (CO): Following the loss of water, a subsequent loss of carbon monoxide can occur, leading to a peak at [M+H - 18 - 28]⁺, or m/z 151.

  • Loss of a Methyl Radical (•CH₃): The methoxy groups can lose a methyl radical, resulting in a peak at [M+H - 15]⁺, or m/z 182.

  • Loss of Formaldehyde (CH₂O) from Methoxy Groups: A neutral loss of formaldehyde from a methoxy group is also possible, leading to a peak at [M+H - 30]⁺, or m/z 167.

Workflow for Impurity Identification using LC-MS

cluster_0 LC-MS Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation A LC Separation of Main Compound and Impurities B MS1 Scan: Determine m/z of All Ions A->B C MS2 Fragmentation: Obtain Fragment Ions for Main Compound and Impurities B->C D Propose Elemental Formula from High-Resolution MS Data C->D E Compare Impurity Fragmentation with Main Compound D->E F Propose Putative Impurity Structures E->F G Isolate Impurity (Prep-HPLC) F->G If necessary H NMR Analysis of Isolated Impurity G->H I Confirm Structure H->I Start Start with Pure Compound Problem No Crystals or Poor Quality Crystals Start->Problem Solution1 Try Different Solvents (Varying Polarity) Problem->Solution1 Solution2 Slow Down Crystallization Rate (e.g., smaller holes in cap) Problem->Solution2 Solution3 Try a Different Method (e.g., Vapor Diffusion vs. Evaporation) Problem->Solution3 Solution4 Use Less Material (Avoids rapid precipitation) Problem->Solution4 Success High-Quality Single Crystals Solution1->Success Solution2->Success Solution3->Success Solution4->Success

References

Enhancing the reactivity of 3,5-Dimethoxy-4-methylbenzoic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethoxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to effectively utilize this versatile, yet challenging, building block in cross-coupling reactions. We will move beyond standard protocols to explore the underlying chemical principles governing its reactivity and provide actionable troubleshooting advice to overcome common experimental hurdles.

Section 1: Understanding the Core Challenge: Reactivity of a Substituted Benzoic Acid

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of this compound. Its reactivity profile is dictated by a combination of electronic and steric factors.

Frequently Asked Question (FAQ): Why is my this compound showing low to no reactivity in standard cross-coupling protocols (e.g., Suzuki, Heck)?

Answer: Your observation is chemically sound and expected. The primary reason for the low reactivity is that the carboxylic acid moiety itself is a poor leaving group and is not amenable to direct oxidative addition by common palladium(0) catalysts.[1] Standard cross-coupling reactions typically require an aryl halide or triflate. Therefore, to engage this molecule in such transformations, the carboxylic acid group must first be "activated" or the reaction must proceed through an alternative, non-classical mechanism like decarboxylative coupling.[2]

Furthermore, the electronic nature of the aromatic ring plays a significant role:

  • Electronic Effects : The two methoxy groups at the 3- and 5-positions are meta to the carboxylic acid. While methoxy groups are typically electron-donating via resonance, their influence from the meta position is primarily an electron-withdrawing inductive effect.[3][4] This makes the carboxyl group slightly more acidic but also influences the electron density of the ring. The electron-rich nature of the benzene ring, supplemented by the methyl group, can make certain catalytic steps, like oxidative addition, more challenging compared to electron-deficient systems.[5]

  • Steric Hindrance : The two methoxy groups flanking the position of the carboxylic acid create significant steric bulk. This can physically impede the approach of a bulky palladium-ligand complex to the reaction center, slowing down reaction rates and potentially preventing the reaction altogether.[6][7][8]

Section 2: Troubleshooting Guide: Pathways to Successful Coupling

Overcoming the inherent stability of this compound requires a deliberate strategy. The choice of strategy depends on the desired final product. Below, we address common issues through a question-and-answer format, guiding you toward the appropriate reactive pathway.

Strategy A: Activation of the Carboxylic Acid for Acyl Cross-Coupling

This strategy is employed when the goal is to form a ketone, where the carbonyl of the carboxylic acid is retained.

Question 1: I am trying to synthesize a diaryl ketone using my benzoic acid and an arylboronic acid (an Acyl-Suzuki reaction), but the reaction is failing. How can I activate the carboxylic acid in situ?

Answer: Direct coupling is not feasible. The carboxylic acid must be converted into a more reactive species that can participate in the catalytic cycle. A highly effective method is the in situ formation of a mixed anhydride.

  • Causality : Carboxylic anhydrides are much better electrophiles than the parent carboxylic acid. By reacting this compound with an anhydride activator like pivalic anhydride (Piv₂O), you generate a mixed anhydride intermediate. This intermediate can then undergo oxidative addition to a Pd(0) catalyst, initiating the cross-coupling cycle to form the desired ketone.[1][9] This avoids the need to isolate a more sensitive acyl chloride.

  • Troubleshooting Steps & Protocol :

    • Strictly Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Moisture will hydrolyze the anhydride activator and the active mixed anhydride intermediate.

    • Activator Choice : Pivalic anhydride is a common and effective choice. Other activators like di-tert-butyl dicarbonate ((Boc)₂O) can also be used.[10][11]

    • Catalyst and Ligand : A robust catalyst system is needed. A common starting point is Pd(OAc)₂ with a suitable phosphine ligand. For sterically hindered substrates, bulky, electron-rich ligands like SPhos or XPhos may be necessary.

    • Temperature : These reactions often require elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion.

Strategy B: Decarboxylative Cross-Coupling

This powerful, modern strategy is used when the entire carboxylic acid group is to be replaced by a new carbon-carbon or carbon-heteroatom bond.[2]

Question 2: I want to replace the -COOH group with an aryl group (decarboxylative arylation), but I see no product formation. What are the critical parameters for this transformation?

Answer: Decarboxylative couplings operate through a mechanism fundamentally different from traditional cross-couplings. They often involve the generation of an aryl radical or an organometallic intermediate after the loss of CO₂.[12][13] Success hinges on selecting a catalytic system capable of facilitating this process.

  • Causality : The C-COOH bond must be broken. This is often achieved through single-electron transfer (SET) in photoredox catalysis or through the formation of a metal carboxylate (e.g., with Cu or Ag salts) that can undergo thermal decarboxylation.[2] The resulting aryl-metal or aryl radical species is then intercepted by the palladium catalyst in a separate catalytic cycle to complete the cross-coupling.

  • Troubleshooting & Optimization Flowchart :

    Troubleshooting_Flowchart Start No Reaction in Decarboxylative Coupling Check_Catalyst Is the Catalyst System Appropriate? (e.g., Pd/Cu, Pd/Ag, Ni, Photoredox) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen Catalysts: - Pd(OAc)₂/Ag₂CO₃ for thermal - Ir or Ru photocatalyst with Ni/Pd co-catalyst Check_Catalyst->Solution_Catalyst No Check_Substrate Is the Coupling Partner Stable? Check_Conditions->Check_Substrate Yes Solution_Conditions Optimize Parameters: - Increase Temperature (for thermal) - Ensure proper irradiation (for photo) - Degas solvent thoroughly Check_Conditions->Solution_Conditions No Solution_Substrate Check for degradation of the coupling partner under reaction conditions. Check_Substrate->Solution_Substrate No Success Successful Coupling Check_Substrate->Success Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Substrate Solution_Substrate->Success

    Caption: Troubleshooting workflow for decarboxylative coupling.

Section 3: Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments. Optimization may be required for specific coupling partners.

Protocol 1: In Situ Activation for Acyl-Suzuki Ketone Synthesis

This protocol details the formation of 3,5-Dimethoxy-4-methylphenyl)-(phenyl)methanone.

Materials:

  • This compound

  • Phenylboronic acid

  • Pivalic anhydride (Piv₂O)

  • Pd(OAc)₂

  • SPhos (or other suitable ligand)

  • K₂CO₃ (anhydrous)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.2 M concentration with respect to the benzoic acid.

  • Add pivalic anhydride (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Protocol for Pd/Ag-Catalyzed Decarboxylative Arylation

This protocol describes the coupling of the benzoic acid with an aryl bromide (e.g., 4-bromoanisole).[14]

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Pd(TFA)₂ (Palladium(II) trifluoroacetate)

  • Ag₂CO₃ (Silver(I) carbonate)

  • Pivalic Acid (PivOH) (as an additive)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/DMSO mixture)

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound (1.0 equiv), Pd(TFA)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and PivOH (2.5 equiv).

  • Remove the tube from the glovebox and add the aryl bromide (1.2 equiv).

  • Add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane/DMSO 5:1) via syringe under an Argon counterflow.

  • Seal the tube with a Teflon screwcap and heat to 110-130 °C for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate.

  • Purify via flash column chromatography.

Section 4: Advanced FAQs

Q1: I am observing significant formation of 2,6-dimethoxytoluene as a byproduct. What is causing this and how can I prevent it? A: This byproduct is the result of protodecarboxylation, where the carboxylic acid group is lost and replaced by a hydrogen atom. This side reaction competes with the desired cross-coupling pathway. It is often promoted by the presence of proton sources (like water) under thermal conditions. To minimize it, ensure strictly anhydrous conditions and that all reagents are dry. Using a slightly less reactive but more selective catalyst system can also favor the cross-coupling pathway over simple decomposition.

Q2: Can this substrate be used in Sonogashira or Buchwald-Hartwig amination reactions? A: Yes, but through decarboxylative variants.

  • Decarboxylative Sonogashira Coupling: This would involve coupling with a terminal alkyne. Catalytic systems often employ Palladium and a Silver salt co-catalyst under high temperatures.

  • Decarboxylative C-N Coupling (Buchwald-Hartwig type): This is a more advanced transformation. While traditional Buchwald-Hartwig amination couples aryl halides with amines,[15] specialized methods using copper or nickel/photoredox catalysis can achieve the coupling of carboxylic acids with amines via a decarboxylative route.[12]

Q3: How does the choice of ligand impact a sterically hindered coupling? A: For a sterically demanding substrate like this, the ligand choice is critical. Bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are often superior.[16] They promote the formation of a monoligated, highly reactive L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition. Bidentate ligands like dppf may be less effective as they create a more crowded coordination sphere around the palladium center.[15]

Section 5: Data Summary: Comparison of Activation Strategies

ParameterStrategy A: Acyl-SuzukiStrategy B: Decarboxylative Coupling
Goal Ketone SynthesisC-C or C-X Bond Formation
Key Reagent Anhydride Activator (e.g., Piv₂O)Metal Salt (e.g., Ag₂CO₃) or Photoredox Catalyst
Typical Catalyst Pd(OAc)₂ / Bulky Phosphine LigandPd(TFA)₂, NiCl₂(dme), or Ir/Ru photocatalyst
Temperature High (80-120 °C)Very High (110-160 °C) or Ambient (Photoredox)
Key Side Reaction Hydrolysis of active intermediateProtodecarboxylation
Mechanism Classical Cross-Coupling CycleRadical or Organometallic Decarboxylation

Section 6: Mechanistic Visualization

A simplified catalytic cycle for a metal-mediated decarboxylative cross-coupling process is shown below. This illustrates the key steps of carboxylate formation, decarboxylation to form an aryl-metal intermediate, and subsequent coupling with an organic halide.

Decarboxylative_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII Oxidative Addition PdII_Ar1 Ar-Pd(II)-Ar¹ L_n PdII->PdII_Ar1 Transmetalation PdII_Ar1->Pd0 Reductive Elimination Product Ar-Ar¹ PdII_Ar1->Product RCOOH Ar¹COOH Ar1CO2Ag Ar¹CO₂Ag RCOOH->Ar1CO2Ag Ag2CO3 Ag₂CO₃ Ag2CO3->Ar1CO2Ag Ar1Ag Ar¹Ag Ar1CO2Ag->Ar1Ag Decarboxylation CO2 CO₂ Ar1CO2Ag->CO2 Ar1Ag->PdII ArX Ar-X ArX->PdII

Caption: Simplified cycle for Ag-mediated decarboxylative coupling.

References

Validation & Comparative

In-Vitro Validation of the Biological Activity of 3,5-Dimethoxy-4-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vitro validation framework for assessing the biological activity of 3,5-Dimethoxy-4-methylbenzoic acid. Recognizing the current scarcity of publicly available data for this specific compound, we present a comparative analysis against structurally related and well-characterized alternatives—syringic acid and gallic acid. This approach, benchmarked against the standard anti-inflammatory drug diclofenac and the antioxidant ascorbic acid, offers a predictive insight into the potential therapeutic efficacy of this compound and establishes a robust methodology for its empirical evaluation.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The therapeutic potential of these compounds is largely influenced by the nature and position of substituents on the benzene ring. Variations in these functional groups can modulate the antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties of the molecule.[2]

This compound, the subject of this guide, is a unique benzoic acid derivative. Its structural similarity to syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid) suggests that it may possess comparable biological activities. This guide will delve into the in-vitro methods required to validate these potential activities, providing a direct comparison with these well-studied analogues.

Comparative In-Vitro Analysis: A Data-Driven Perspective

To provide a clear and objective comparison, the following tables summarize quantitative data for the selected comparator compounds. It is important to note that while direct experimental data for this compound is not currently available in the public domain, the data for syringic acid and gallic acid provide a strong basis for predicting its potential activity.

Anti-inflammatory Activity

The anti-inflammatory potential of the compounds is evaluated through their ability to inhibit protein denaturation and proteinase activity, as well as their capacity to stabilize red blood cell membranes.

CompoundProtein Denaturation Inhibition (IC50 µg/mL)Proteinase Inhibition (IC50 µg/mL)Heat-Induced Hemolysis Inhibition (IC50 µg/mL)Hypotonicity-Induced Hemolysis Inhibition (IC50 µg/mL)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Syringic Acid49.38 ± 0.5653.73 ± 0.2757.13 ± 0.2453.87 ± 0.72
Gallic Acid74.79% inhibition at 250 µg/mL52.83% inhibition at 250 µg/mLData Not AvailableData Not Available
Diclofenac Sodium (Standard)103.21 (albumin denaturation)Data Not Available94.77Data Not Available
Antioxidant Activity

The antioxidant capacity is assessed by the ability of the compounds to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

CompoundDPPH Radical Scavenging Activity (IC50 µM)
This compound Data Not Available
Syringic Acid9.8
Gallic Acid2.42
Ascorbic Acid (Standard)Data Not Available (reported as a potent scavenger)

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the in-vitro assays used to generate the comparative data. These methodologies are designed to be robust and reproducible, ensuring the scientific integrity of the findings.

Anti-inflammatory Assays

dot

G cluster_0 In-Vitro Anti-inflammatory Assays Protein Denaturation Assay Protein Denaturation Assay Measure Absorbance (660 nm) Measure Absorbance (660 nm) Protein Denaturation Assay->Measure Absorbance (660 nm) Proteinase Inhibitory Assay Proteinase Inhibitory Assay Measure Absorbance (210 nm) Measure Absorbance (210 nm) Proteinase Inhibitory Assay->Measure Absorbance (210 nm) Membrane Stabilization Assay Membrane Stabilization Assay Measure Hemolysis (Spectrophotometry) Measure Hemolysis (Spectrophotometry) Membrane Stabilization Assay->Measure Hemolysis (Spectrophotometry) Test Compound Test Compound Test Compound->Protein Denaturation Assay Test Compound->Proteinase Inhibitory Assay Test Compound->Membrane Stabilization Assay

Caption: Workflow for In-Vitro Anti-inflammatory Evaluation.

This assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation, a key process in inflammation.

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 2 mL of various concentrations of the test compound (or standard drug, diclofenac sodium) and 0.5 mL of 1% w/v bovine serum albumin solution.

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes.

  • Induction of Denaturation:

    • Heat the mixture at 57°C for 30 minutes.

  • Measurement:

    • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

    • Measure the absorbance of the solution spectrophotometrically at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

This assay assesses the ability of a compound to inhibit proteinase enzymes, which are involved in the inflammatory cascade.

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 2 mL of 0.06 mg/mL trypsin, 1 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1 mL of the test compound (or standard drug) at various concentrations.

  • Incubation:

    • Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition:

    • Add 1 mL of 0.8% (w/v) casein to the mixture.

  • Termination of Reaction:

    • After 20 minutes of incubation, add 2 mL of 70% perchloric acid to terminate the reaction.

  • Measurement:

    • Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

  • Calculation:

    • The percentage inhibition of proteinase activity is calculated using the same formula as in the protein denaturation assay.

This assay evaluates the ability of a compound to stabilize the lysosomal membrane, which is crucial in preventing the release of inflammatory mediators.

  • Preparation of HRBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.

    • Prepare a 10% (v/v) suspension of the packed cells in isosaline.

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 1 mL of the test compound (or standard drug) at various concentrations, 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

  • Incubation:

    • Incubate the mixture at 37°C for 30 minutes.

  • Measurement:

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • The percentage of HRBC membrane stabilization is calculated as follows: % Protection = 100 - [ (Absorbance of Test / Absorbance of Control) x 100 ]

Antioxidant Assay

dot

G cluster_0 DPPH Radical Scavenging Assay DPPH Solution DPPH Solution Incubation Incubation DPPH Solution->Incubation Test Compound Test Compound Test Compound->Incubation Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubation->Measure Absorbance (517 nm)

Caption: Workflow for DPPH Antioxidant Assay.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Reaction Mixture:

    • Mix 1 mL of the DPPH solution with 1 mL of the test compound (or standard, ascorbic acid) at various concentrations.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Cytotoxicity Assay

dot

G cluster_0 MTT Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition & Incubation MTT Addition & Incubation Compound Treatment->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Measure Absorbance Measure Absorbance Formazan Solubilization->Measure Absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Discussion and Future Directions

The provided in-vitro framework offers a comprehensive approach to validating the biological activity of this compound. The comparative data from structurally similar compounds, syringic acid and gallic acid, strongly suggest that this compound is likely to possess both anti-inflammatory and antioxidant properties.

The structure-activity relationship of benzoic acid derivatives indicates that the presence and position of hydroxyl and methoxy groups are critical determinants of their biological activity.[3][4] The two methoxy groups in this compound are expected to contribute to its antioxidant potential. However, the absence of a hydroxyl group, present in both syringic and gallic acids, may influence its potency.

Further in-vitro studies are imperative to empirically determine the IC50 values of this compound in the described assays. This will allow for a direct and definitive comparison with its analogues and standard drugs. Additionally, exploring its mechanism of action, for instance, its effect on cyclooxygenase (COX) enzymes in the context of inflammation, would provide deeper insights into its therapeutic potential.

Cytotoxicity profiling is also a critical next step. While some benzoic acid derivatives have shown low toxicity, it is essential to establish the safety profile of this compound in various cell lines to determine its therapeutic window.

References

Benchmarking the performance of 3,5-Dimethoxy-4-methylbenzoic acid-based materials

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the performance of materials based on 3,5-Dimethoxy-4-methylbenzoic acid with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Substituted Benzoic Acids in Kinase Inhibition

Substituted benzoic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes. Their synthetic tractability and ability to form key hydrogen bond, hydrophobic, and electrostatic interactions make them ideal starting points for fragment-based drug discovery and lead optimization. This compound, in particular, presents an intriguing structural motif. The vicinal methoxy groups and the para-methyl group create a distinct electronic and steric profile that can be exploited for developing potent and selective inhibitors.

This guide focuses on benchmarking the performance of a hypothetical series of inhibitors derived from the this compound scaffold against a well-characterized target: Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a critical mediator of programmed cell death (necroptosis) and inflammation, making it a high-value target for therapeutic intervention in diseases such as ischemic injury, neuroinflammation, and autoimmune disorders.

Here, we compare our lead compound, DMA-001 (a hypothetical derivative of this compound), with two known benchmark RIPK1 inhibitors: Necrostatin-1 (Nec-1) and GSK'963 . The objective is to provide a clear, data-driven comparison of their performance across key preclinical metrics.

Comparative Performance Analysis

The performance of a kinase inhibitor is a multifactorial assessment. It extends beyond simple target affinity to include selectivity, cellular efficacy, and metabolic stability. The following sections provide a head-to-head comparison based on synthesized experimental data.

Biochemical Potency and Selectivity

The initial step in characterizing an inhibitor is to determine its potency against the primary target and its selectivity against a panel of related kinases. High potency is desirable, but high selectivity is crucial to minimize off-target effects and potential toxicity.

Experimental Rationale: A LanthaScreen™ Eu Kinase Binding Assay was employed to determine the dissociation constant (Kd) of each compound for RIPK1. To assess selectivity, the compounds were screened against a panel of 10 related kinases, and the S-score (10), a quantitative measure of selectivity, was calculated. A lower S-score indicates higher selectivity.

Table 1: Biochemical Potency and Selectivity Profile

CompoundScaffold BaseTarget Kd (nM) for RIPK1Selectivity S-score(10)
DMA-001 This compound15.20.08
Necrostatin-1 Indole180.00.35
GSK'963 Pyrrolopyrimidine8.90.12

Interpretation: The hypothetical data indicates that DMA-001 possesses strong, nanomolar-range potency against RIPK1, significantly more potent than the first-generation inhibitor Nec-1 and comparable to the more advanced GSK'963. Critically, its S-score(10) of 0.08 suggests superior selectivity, implying a lower likelihood of engaging with unintended kinase targets.

Cellular Efficacy in a Necroptosis Model

Biochemical potency must translate into functional activity in a cellular context. A common method to assess this is to measure the compound's ability to protect cells from a specific stimulus that induces RIPK1-mediated necroptosis.

Experimental Rationale: HT-29 human colon adenocarcinoma cells were treated with a combination of TNF-α, a Smac mimetic (birinapant), and a caspase inhibitor (z-VAD-FMK), a standard cocktail (TSZ) to robustly induce necroptosis. The ability of the test compounds to rescue cells from death was quantified by measuring ATP levels using CellTiter-Glo®. The half-maximal effective concentration (EC50) was then determined.

Table 2: Cellular Efficacy in Preventing Necroptosis

CompoundEC50 in HT-29 TSZ-induced Necroptosis Assay (nM)
DMA-001 35.8
Necrostatin-1 490.0
GSK'963 25.1

Interpretation: DMA-001 demonstrates potent cellular activity, inhibiting necroptosis at a low nanomolar concentration. This result is consistent with its high biochemical potency and suggests good cell permeability, allowing it to reach its intracellular target effectively.

In Vitro Metabolic Stability

An effective drug candidate must exhibit sufficient metabolic stability to achieve and maintain therapeutic concentrations in vivo. A common in vitro surrogate for this is the liver microsomal stability assay.

Experimental Rationale: Compounds were incubated with human liver microsomes in the presence of NADPH, a cofactor for metabolic enzymes. The rate of compound depletion over time was measured by LC-MS/MS to calculate the in vitro half-life (T½).

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro T½ (minutes)
DMA-001 45.2
Necrostatin-1 12.5
GSK'963 68.0

Interpretation: DMA-001 shows moderate to good metabolic stability, a significant improvement over Necrostatin-1. While not as stable as GSK'963, its half-life suggests it is less susceptible to rapid metabolic clearance, a promising property for future in vivo studies. The methoxy groups, while providing beneficial interactions, can sometimes be sites of metabolic liability (O-demethylation), a factor to consider in further optimization.

Experimental Methodologies and Workflows

To ensure the reproducibility and validity of these findings, detailed protocols are provided below.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a competitive binding assay to determine the inhibitor's dissociation constant (Kd).

  • Reagent Preparation: Prepare a solution of Eu-anti-tag antibody, a tracer kinase ligand, and the RIPK1 kinase enzyme in the specified kinase buffer.

  • Compound Plating: Serially dilute the test compounds (DMA-001, Nec-1, GSK'963) in DMSO and then into the kinase buffer in a 384-well plate.

  • Kinase Addition: Add the RIPK1 enzyme to all wells.

  • Tracer Addition: Add the Eu-antibody/tracer mixture to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the emission ratio (665/620) and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which is then converted to Kd using the Cheng-Prusoff equation.

Caption: Workflow for determining inhibitor Kd using a TR-FRET binding assay.

Protocol 2: HT-29 Cellular Necroptosis Assay

This protocol measures the ability of an inhibitor to protect cells from induced necroptosis.

  • Cell Plating: Seed HT-29 cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of the test compounds for 1 hour.

  • Necroptosis Induction: Add the induction cocktail: TNF-α (100 ng/mL), birinapant (100 nM), and z-VAD-FMK (20 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated controls (100% viability) and TSZ-only treated controls (0% viability). Plot the normalized viability against compound concentration and fit to a four-parameter logistic curve to determine the EC50.

Mechanistic Context: RIPK1 Signaling Pathway

Understanding the pathway is key to interpreting inhibitor performance. RIPK1 is a central node in cell fate decisions. Upon TNF-α stimulation, RIPK1 can initiate either a pro-survival pathway via NF-κB or, when caspase-8 is inhibited, a pro-death pathway via necroptosis. Our inhibitors act by binding to the ATP pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of the downstream necroptotic machinery, primarily MLKL.

RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD_TRAF2 TRADD/TRAF2/cIAP1 TNFR1->TRADD_TRAF2 recruits RIPK1 RIPK1 TRADD_TRAF2->RIPK1 recruits IKK IKK Complex RIPK1->IKK activates Casp8 Caspase-8 RIPK1->Casp8 forms Complex IIa RIPK3 RIPK3 RIPK1->RIPK3 forms Necrosome (Complex IIb) NFkB NF-κB IKK->NFkB activates Survival Gene Transcription (Survival) NFkB->Survival Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes DMA001 DMA-001 (Inhibitor) DMA001->RIPK1 inhibits

Caption: Simplified signaling pathway of RIPK1-mediated cell fate decisions.

Conclusion and Future Directions

This guide provides a framework for benchmarking materials derived from the this compound scaffold. Based on our comparative analysis, the hypothetical compound DMA-001 demonstrates a highly promising profile as a RIPK1 inhibitor, with potent and selective target engagement that translates to robust cellular activity and favorable metabolic stability.

The performance of DMA-001, particularly its superior selectivity, highlights the value of the this compound core in designing next-generation kinase inhibitors. Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate these in vitro findings and to assess the therapeutic potential of this chemical series in relevant disease models.

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of drug development and chemical research, the integrity of analytical data is paramount. The compound 3,5-Dimethoxy-4-methylbenzoic acid, a key intermediate and building block, demands accurate and precise quantification to ensure the quality, safety, and efficacy of final products. This guide provides an in-depth, practical framework for developing, validating, and, most critically, cross-validating analytical methods for this analyte.

Cross-validation is the systematic process of verifying that a validated analytical method produces consistent and reliable results when compared against a different method or when performed in a different laboratory or by a different analyst.[1][2] This process is not merely a regulatory formality but a scientific necessity that ensures data interchangeability and long-term method robustness, which is crucial for multi-site studies or when methods are updated over a product's lifecycle.[3] This guide will compare two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail the process for their mutual cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Part 1: Primary Method Development: HPLC-UV for Routine Quantification

Expertise & Rationale: For a non-volatile, polar aromatic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical starting point.[6] Its robustness, high throughput, and excellent quantitative performance make it ideal for quality control and routine analysis.[7]

The selection of a C18 stationary phase is based on its versatility and strong retention of moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of acidified water and acetonitrile, is chosen to ensure the carboxylic acid moiety remains protonated (pH < pKa), preventing peak tailing and ensuring sharp, symmetrical peaks. Phosphoric or formic acid are common choices for pH control.[8]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column thermostat.

  • Chemicals & Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Phosphoric acid (H₃PO₄, analytical grade)

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Mode: Isocratic at 50:50 (A:B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm (based on UV absorbance profile of substituted benzoic acids)

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of mobile phase.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish linearity.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy and precision.

Method Validation According to ICH Q2(R2) Guidelines

The developed method must be validated to prove it is fit for its intended purpose.[5][9] The following parameters are assessed:

  • Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. This can be confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation).

  • Linearity: Assessed by a minimum of five concentration levels, plotting the peak area response against concentration and determining the correlation coefficient (r²), which should ideally be ≥0.999.[10]

  • Accuracy: Determined by analyzing the QC samples (n=3 at each of 3 concentrations) and expressing the result as percent recovery of the known amount. Acceptance criteria are typically 98-102%.[10]

  • Precision:

    • Repeatability (Intra-assay): Assessed by six replicate injections of a single standard concentration, with a relative standard deviation (RSD) of ≤2%.

    • Intermediate Precision (Inter-assay): Assessed by analyzing the three levels of QC samples on different days or by different analysts. The RSD should not exceed 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Summary: Hypothetical HPLC-UV Validation Results
Validation ParameterAcceptance CriterionHypothetical ResultPass/Fail
Specificity No interference at analyte RtNo interfering peaks observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 1 - 100 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.35%Pass
LOD S/N ≥ 30.3 µg/mLPass
LOQ S/N ≥ 101.0 µg/mLPass

Workflow for HPLC-UV Method Development and Validation

cluster_Dev Method Development cluster_Val ICH Q2(R2) Validation Dev1 Select C18 Column Dev2 Optimize Mobile Phase (ACN:Acidified H2O) Dev1->Dev2 Dev3 Set Flow Rate & Temp Dev2->Dev3 Dev4 Determine λmax Dev3->Dev4 Val1 Specificity (Stress Testing) Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Final Validated HPLC-UV Method Val5->Final

Caption: Workflow for HPLC-UV method development and validation.

Part 2: Orthogonal Method Development: GC-MS for Confirmatory Analysis

Expertise & Rationale: Gas Chromatography-Mass Spectrometry provides an orthogonal separation and detection mechanism to HPLC-UV, making it an excellent confirmatory method. Its power lies in the high specificity of mass spectrometry, which provides structural information and can distinguish the analyte from co-eluting impurities with different mass-to-charge ratios.

However, this compound is non-volatile due to its polar carboxylic acid group. Direct injection would lead to poor chromatography and thermal degradation. Therefore, derivatization is mandatory .[11] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a common and effective choice. This process replaces the active hydrogen on the carboxylic acid with a non-polar, thermally stable trimethylsilyl (TMS) group, rendering the molecule volatile and suitable for GC analysis.[11]

Experimental Protocol: Derivatization and GC-MS Method
  • Instrumentation: GC system with a mass selective detector (MSD), autosampler, and appropriate capillary column.

  • Chemicals & Reagents:

    • Validated QC samples of this compound

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Pyridine or Acetonitrile (Anhydrous grade)

    • Helium (Carrier gas, 99.999% purity)

  • Derivatization Protocol:

    • Pipette 100 µL of a prepared sample solution into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to re-dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition: Scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. The molecular ion of the TMS-derivative (m/z 268) and key fragment ions would be monitored.[12]

Data Summary: Hypothetical GC-MS Validation Results
Validation ParameterAcceptance CriterionHypothetical ResultPass/Fail
Specificity No interference at analyte Rt/m/zClean baseline, unique mass spectrumPass
Linearity (r²) ≥ 0.9980.9991Pass
Accuracy (% Recovery) 95.0 - 105.0%97.5% - 103.8%Pass
Precision (Intermediate RSD) ≤ 5.0%3.1%Pass
LOD S/N ≥ 30.5 ng/mL (on-column)Pass
LOQ S/N ≥ 101.5 ng/mL (on-column)Pass

Workflow for GC-MS Method with Derivatization

cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis Prep1 Aliquot Sample Prep2 Evaporate to Dryness Prep1->Prep2 Prep3 Add BSTFA + TMCS Prep2->Prep3 Prep4 Heat at 70°C, 30 min Prep3->Prep4 Ana1 Inject Derivatized Sample Prep4->Ana1 Inject Cooled Sample Ana2 GC Separation (HP-5ms) Ana1->Ana2 Ana3 MS Detection (EI, SIM/Scan) Ana2->Ana3 Ana4 Quantify Result Ana3->Ana4 Final Final GC-MS Result Ana4->Final

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Part 3: Cross-Validation of HPLC-UV and GC-MS Methods

Trustworthiness & Logic: The core objective here is to demonstrate the interchangeability of the two validated methods.[13] This is achieved by analyzing the exact same set of samples with both techniques and statistically comparing the results. A successful cross-validation provides high confidence that both methods are accurately measuring the same analyte and that data generated by either method are equivalent and reliable.

Experimental Protocol: Cross-Validation Study
  • Objective: To demonstrate the equivalency of quantitative results for this compound obtained from the validated HPLC-UV and GC-MS methods.

  • Materials: Use the same three batches of Quality Control (QC) samples (low, medium, high concentrations) that were used for the individual method validations.

  • Analytical Procedure:

    • Analyze each of the three QC levels in sextuplicate (n=6) using the validated HPLC-UV method.

    • Analyze each of the three QC levels in sextuplicate (n=6) using the validated GC-MS method (including the derivatization step).

  • Acceptance Criteria: [13]

    • The mean concentration determined by the secondary method (GC-MS) for each QC level should be within ±15% of the mean concentration determined by the primary method (HPLC-UV).

    • The precision (RSD) for each QC level should not exceed 15% for both methods.

    • At least two-thirds (4 out of 6) of the individual replicate results from the secondary method must be within ±15% of the mean from the primary method.

Data Summary: Hypothetical Cross-Validation Results
QC LevelNominal Conc. (µg/mL)HPLC-UV Mean (n=6)GC-MS Mean (n=6)% DifferencePass/Fail
Low 3.02.983.09+3.7%Pass
Medium 40.040.539.7-2.0%Pass
High 80.079.481.1+2.1%Pass

The hypothetical data show that the percentage difference between the means of the two methods is well within the ±15% acceptance limit, confirming that the methods produce equivalent results.

Logical Framework for Cross-Validation

M1 Validated HPLC-UV Method Res1 Results Set A (HPLC-UV, n=6) M1->Res1 M2 Validated GC-MS Method Res2 Results Set B (GC-MS, n=6) M2->Res2 Samples Identical QC Samples (Low, Medium, High) Samples->M1 Samples->M2 Compare Statistical Comparison (% Difference of Means ≤ 15%) Res1->Compare Res2->Compare Conclusion Methods are Cross-Validated Data are Equivalent & Interchangeable Compare->Conclusion

References

A Researcher's Guide to Evaluating the Antioxidant Potential of 3,5-Dimethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous search for novel therapeutic agents, compounds with the ability to mitigate oxidative stress are of paramount interest to the scientific and drug development communities. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Phenolic acids, a class of plant secondary metabolites, are well-regarded for their antioxidant properties.[1] This guide focuses on 3,5-Dimethoxy-4-methylbenzoic acid, a phenolic acid derivative, and provides a comprehensive framework for the comparative study of its antioxidant properties. While this specific compound is not extensively studied for its antioxidant capacity, its structural similarity to other well-known antioxidants warrants a thorough investigation.

This document serves as a detailed guide for researchers, outlining the theoretical basis, experimental design, and protocols necessary to evaluate the antioxidant potential of this compound. We will explore its properties in comparison to established antioxidant standards and structurally related compounds, providing the necessary context for a robust scientific investigation.

Structural Considerations and Comparative Rationale

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[2] this compound possesses a benzoic acid backbone with two methoxy groups and a methyl group attached to the aromatic ring. The presence and position of these functional groups can significantly influence its ability to donate a hydrogen atom or an electron to neutralize free radicals.

To provide a meaningful assessment of its antioxidant potential, a comparative approach is essential. This study will benchmark this compound against:

  • Established Antioxidant Standards:

    • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that readily scavenges a wide range of reactive oxygen and nitrogen species.[3][4][5]

    • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays to quantify the activity of other compounds in "Trolox Equivalents".[6][7][8]

    • Gallic Acid: A naturally occurring phenolic acid with strong antioxidant properties, often used as a positive control.[9]

  • Structurally Related Compounds:

    • Syringic Acid (3,5-dimethoxy-4-hydroxybenzoic acid): Differs by having a hydroxyl group instead of a methyl group at the 4-position. This compound is known for its potent antioxidant and anti-inflammatory activities.[10][11][12]

    • Veratric Acid (3,4-dimethoxybenzoic acid): Lacks the methyl group and has a different methoxy substitution pattern. It has demonstrated antioxidant and anti-inflammatory effects.[13][14][15]

By comparing the activity of this compound to these compounds, we can gain valuable insights into its structure-activity relationship.

Experimental Protocols for Antioxidant Capacity Assessment

To obtain a comprehensive antioxidant profile, a multi-assay approach is recommended, as different assays reflect various mechanisms of antioxidant action. The following are standard and widely accepted methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[16] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and protected from light.[16]

    • Prepare a series of concentrations for the test compound (this compound), standards (Ascorbic Acid, Trolox, Gallic Acid), and related compounds in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample or standard dilution.[18]

    • Add 200 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][18]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[16]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[19] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[20] This assay is applicable to both hydrophilic and lipophilic compounds.[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[19][20]

    • To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[20][21]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[20]

    • Prepare a series of concentrations for the test compound, standards, and related compounds.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample or standard dilution.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Include a blank control containing only the solvent and the ABTS•+ solution.

    • Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[20]

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6][7]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[22] The reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by the change in absorbance at 593 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[22]

    • Prepare a fresh FRAP working solution and warm it to 37°C before use.[22]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare the test compound, standards, and related compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the sample, standard, or blank.[23]

    • Add 220 µL of the FRAP working solution to each well.[23]

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[22]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM).

Data Presentation and Interpretation

For a clear and concise comparison, the experimental data should be summarized in a tabular format.

Table 1: Hypothetical Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺/µM)
This compound Experimental ValueExperimental ValueExperimental Value
Ascorbic AcidKnown ValueKnown ValueKnown Value
TroloxKnown ValueKnown ValueKnown Value
Gallic AcidKnown ValueKnown ValueKnown Value
Syringic AcidKnown ValueKnown ValueKnown Value
Veratric AcidKnown ValueKnown ValueKnown Value

Lower IC50 values in the DPPH and ABTS assays indicate higher radical scavenging activity. A higher FRAP value signifies greater reducing power. By comparing the experimental values for this compound with the standards and its structural analogs, a comprehensive understanding of its antioxidant potential can be achieved.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R2 Add 200 µL DPPH Solution P1->R2 P2 Prepare Serial Dilutions of Test Compound & Standards R1 Add 20 µL Sample/Standard to 96-well plate P2->R1 R1->R2 R3 Incubate 30 min in Dark R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ Radical Cation (ABTS + K₂S₂O₈) P2 Dilute ABTS•+ to Absorbance ~0.7 at 734 nm P1->P2 R2 Add 200 µL ABTS•+ Solution P2->R2 P3 Prepare Serial Dilutions of Test Compound & Standards R1 Add 10 µL Sample/Standard to 96-well plate P3->R1 R1->R2 R3 Incubate for 6 min R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value / TEAC A2->A3 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) R2 Add 220 µL FRAP Reagent P1->R2 P2 Prepare FeSO₄ Standard Curve A2 Calculate Fe²⁺ Equivalents from Standard Curve P2->A2 P3 Prepare Test Compound & Standards R1 Add 10 µL Sample/Standard to 96-well plate P3->R1 R1->R2 R3 Incubate at 37°C for 4 min R2->R3 A1 Measure Absorbance at 593 nm R3->A1 A1->A2

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and economical preparation of key intermediates like 3,5-Dimethoxy-4-methylbenzoic acid is of paramount importance. This substituted benzoic acid derivative serves as a valuable building block in the creation of a variety of more complex molecules. This guide provides a comparative analysis of several potential synthetic pathways to this compound, evaluating them on the basis of cost-effectiveness, yield, scalability, and safety. The insights provided are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₄, is an aromatic carboxylic acid. Its structure, featuring a methylated and dimethoxylated benzene ring, makes it a versatile precursor in medicinal chemistry and materials science. The selection of an appropriate synthetic route is a critical decision that can significantly impact the overall cost and timeline of a research or development project. This guide aims to provide a clear and objective comparison of plausible synthetic strategies to inform this decision-making process.

Comparative Analysis of Synthetic Pathways

The following sections detail three potential synthetic pathways for the preparation of this compound, starting from readily available precursors. Each route is analyzed for its strengths and weaknesses, with a focus on providing a practical assessment for laboratory and potential scale-up applications.

Pathway 1: Multi-step Synthesis from p-Toluic Acid

This pathway commences with the commercially available and relatively inexpensive p-toluic acid. The synthesis involves a sequence of nitration, reduction, diazotization, hydrolysis, and methylation steps.

Scientific Rationale: This route leverages well-established and high-yielding aromatic substitution reactions. The initial nitration directs the nitro group to the 3-position due to the ortho,para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid. Subsequent functional group manipulations allow for the introduction of the hydroxyl group and finally the methoxy groups.

Experimental Workflow:

p_toluic_acid p-Toluic Acid nitro_p_toluic_acid 4-Methyl-3-nitrobenzoic Acid p_toluic_acid->nitro_p_toluic_acid Nitration (HNO₃/H₂SO₄) amino_p_toluic_acid 3-Amino-4-methylbenzoic Acid nitro_p_toluic_acid->amino_p_toluic_acid Reduction (e.g., H₂/Pd-C) hydroxy_p_toluic_acid 3-Hydroxy-4-methylbenzoic Acid amino_p_toluic_acid->hydroxy_p_toluic_acid Diazotization (NaNO₂/H₂SO₄) then Hydrolysis dimethoxy_product This compound hydroxy_p_toluic_acid->dimethoxy_product Methylation (e.g., (CH₃)₂SO₄, base)

Caption: Synthetic pathway from p-Toluic Acid.

Detailed Protocol:

  • Nitration of p-Toluic Acid: p-Toluic acid is treated with a mixture of nitric acid and sulfuric acid to yield 4-methyl-3-nitrobenzoic acid.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H₂ over Pd/C) or a metal-acid system (e.g., Sn/HCl), to give 3-amino-4-methylbenzoic acid.[1]

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄), followed by hydrolysis upon heating to introduce a hydroxyl group, yielding 3-hydroxy-4-methylbenzoic acid.

  • Methylation: The phenolic hydroxyl group and the carboxylic acid are methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) to afford the final product, this compound. A procedure for a similar methylation reports a yield of 82%.[1][2]

Pathway 2: Synthesis from a Substituted Phenol Derivative

This pathway begins with a suitably substituted phenol and introduces the carboxylic acid functionality in a later step. A plausible starting material is 2,6-dimethoxy-1-methylbenzene.

Scientific Rationale: This approach leverages the directing effects of the existing methoxy and methyl groups to introduce a formyl or carboxyl group at the desired position. The Gattermann-Koch reaction or a direct carboxylation method could be employed.

Experimental Workflow:

dimethoxy_toluene 2,6-Dimethoxy-1-methylbenzene dimethoxy_benzaldehyde 3,5-Dimethoxy-4-methylbenzaldehyde dimethoxy_toluene->dimethoxy_benzaldehyde Formylation (e.g., Gattermann-Koch) dimethoxy_product This compound dimethoxy_benzaldehyde->dimethoxy_product Oxidation (e.g., KMnO₄)

Caption: Synthetic pathway from a substituted phenol derivative.

Detailed Protocol:

  • Formylation of 2,6-Dimethoxy-1-methylbenzene: 2,6-Dimethoxy-1-methylbenzene is subjected to a formylation reaction, such as the Gattermann-Koch reaction (using CO and HCl with a Lewis acid catalyst like AlCl₃), to introduce a formyl group at the 4-position, yielding 3,5-dimethoxy-4-methylbenzaldehyde.[3][4][5][6]

  • Oxidation of the Aldehyde: The resulting aldehyde is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to give the final product. Oxidation of substituted benzaldehydes with permanganate can result in yields of over 90%.[7]

Pathway 3: Synthesis from 3,5-Dihydroxybenzoic Acid Derivative

This route starts with a derivative of 3,5-dihydroxybenzoic acid, specifically 3,5-dihydroxy-4-methylbenzoic acid, and involves a direct methylation step.

Scientific Rationale: This is a more direct route, provided the starting material is readily accessible. The methylation of the two phenolic hydroxyl groups is the key transformation.

Experimental Workflow:

dihydroxy_acid 3,5-Dihydroxy-4-methylbenzoic Acid dimethoxy_product This compound dihydroxy_acid->dimethoxy_product Methylation ((CH₃)₂SO₄, base)

Caption: Synthetic pathway from a 3,5-dihydroxybenzoic acid derivative.

Detailed Protocol:

  • Methylation of 3,5-Dihydroxy-4-methylbenzoic Acid: The starting material, 3,5-dihydroxy-4-methylbenzoic acid, is treated with an excess of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone or DMF) to methylate both hydroxyl groups, yielding this compound.

Cost-Effectiveness and Feasibility Comparison

ParameterPathway 1 (from p-Toluic Acid)Pathway 2 (from 2,6-Dimethoxy-1-methylbenzene)Pathway 3 (from 3,5-Dihydroxy-4-methylbenzoic Acid)
Starting Material Cost Low (p-Toluic acid is inexpensive)[8][9][10][11][12]Moderate to High (2,6-Dimethoxy-1-methylbenzene is a specialty chemical)High (3,5-Dihydroxy-4-methylbenzoic acid is not a common starting material)
Number of Steps 421
Overall Yield (Estimated) ModerateGoodHigh
Key Reagents Nitrating agents, reducing agents, diazotizing agents, methylating agentsFormylating agents (CO, HCl, AlCl₃), oxidizing agents (KMnO₄)Methylating agents ((CH₃)₂SO₄ or CH₃I), base
Reagent Hazards Use of strong acids and potentially hazardous intermediates. Methylating agents are toxic and carcinogenic.[5][13][14][15][16]Gattermann-Koch reaction involves toxic CO gas and corrosive HCl. Strong oxidizing agents.Methylating agents are toxic and carcinogenic.[2][3][5][13][14][15][16][17][18][19]
Scalability Potentially scalable, but multiple steps can be challenging.May be difficult to scale due to the use of gaseous reagents and strong oxidizing agents.Potentially scalable if the starting material is available in bulk.
Cost-Effectiveness Potentially cost-effective for large-scale production due to cheap starting material, but labor-intensive.Likely less cost-effective due to the higher cost of the starting material and specialized reaction conditions.Could be very cost-effective if the starting material were readily and cheaply available.

Conclusion and Recommendations

Based on this comparative analysis, the most suitable synthetic pathway for this compound depends heavily on the scale of production and the availability of starting materials.

  • For large-scale, cost-driven synthesis, Pathway 1 (from p-toluic acid) is a strong contender despite its multiple steps. The low cost of the starting material is a significant advantage. However, the process requires careful optimization of each step to ensure a good overall yield and involves handling several hazardous reagents.

  • For laboratory-scale synthesis where a shorter route is preferred, Pathway 2 (from 2,6-dimethoxy-1-methylbenzene) offers a more direct approach. The main drawback is the higher cost and limited availability of the starting material. The Gattermann-Koch formylation also requires specialized equipment for handling carbon monoxide.

  • Pathway 3 (from 3,5-dihydroxy-4-methylbenzoic acid) is the most straightforward on paper. However, the commercial availability and cost of the starting material are major hurdles. If a cost-effective route to 3,5-dihydroxy-4-methylbenzoic acid were developed, this would become the most attractive option.

Ultimately, for most research and development applications, a thorough cost analysis of the starting materials and a careful assessment of the available laboratory infrastructure will be the deciding factors in selecting the optimal synthetic route.

References

A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of New 3,5-Dimethoxy-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific and Commercial Potential of a Versatile Scaffold

3,5-Dimethoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid recognized for its utility as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring methoxy and methyl groups, offers multiple reaction sites, making it an attractive starting point for developing novel compounds with potential therapeutic applications, particularly in areas like anti-inflammatory and analgesic agent development.[1][3] As researchers synthesize new derivatives from this scaffold, a critical question arises: is the new molecule novel, and does it possess the requisite attributes for patent protection?

This guide provides a comprehensive framework for assessing the novelty and patentability of new this compound derivatives. We will move beyond theoretical checklists to provide actionable, field-proven insights grounded in scientific rigor. The narrative will explain the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references.

Chapter 1: The Three Pillars of Patentability in Chemical Inventions

Before embarking on laboratory work, it is crucial to understand the fundamental legal requirements for patenting a new chemical entity. While patent law is complex and varies by jurisdiction, three core pillars are universally critical: Novelty, Utility (or Industrial Applicability), and Non-Obviousness (or Inventive Step).

  • Novelty : The invention must be new. This means it cannot have been previously disclosed to the public in any form (e.g., in patents, scientific literature, or presentations) before the date of the patent application. For a chemical compound, this is often a straightforward structural question: has this exact molecule been described before?

  • Utility : The invention must have a specific, substantial, and credible use. It is not enough to invent a new molecule; one must demonstrate what it can be used for. In drug development, this is typically established by showing biological activity in a relevant assay.

  • Non-Obviousness : This is often the most challenging hurdle. The invention must not be obvious to a "person having ordinary skill in the art" (PHOSITA) at the time the invention was made. A new derivative might be novel, but if its synthesis and properties would be a predictable extension of existing knowledge, it may be deemed obvious. For example, creating a simple methyl ester of a known carboxylic acid with an expected increase in cell permeability might be considered obvious.

The relationship between these pillars forms the basis of our assessment strategy.

cluster_assessment Patentability Assessment Framework Novelty Pillar 1: Novelty Is the structure new? Patentable Potentially Patentable Invention Novelty->Patentable Prerequisite Utility Pillar 2: Utility Does it have a credible use? Utility->Patentable Prerequisite NonObviousness Pillar 3: Non-Obviousness Is the invention surprising or unexpected? NonObviousness->Patentable Prerequisite

Caption: The three core pillars of patentability for a new chemical entity.

Chapter 2: A Systematic Workflow for Novelty and Patentability Assessment

A structured approach is essential to avoid wasted resources and ensure a thorough evaluation. The workflow below outlines a logical progression from initial concept to a robust data package ready for patent filing. The causality is clear: we begin with low-cost, high-throughput in silico and literature-based methods to quickly identify potential liabilities before committing to expensive and time-consuming synthesis and in vitro testing.

Start Idea: New 3,5-Dimethoxy-4-methylbenzoic acid derivative PriorArt Step 1: Comprehensive Prior Art Search (Novelty Assessment) Start->PriorArt InSilico Step 2: In Silico Property Prediction (Initial Utility & Druglikeness) PriorArt->InSilico If Novel Synthesis Step 3: Chemical Synthesis & Characterization InSilico->Synthesis If Promising InVitro Step 4: In Vitro Biological Assays (Utility & Non-Obviousness Data) Synthesis->InVitro DataAnalysis Step 5: Comparative Data Analysis (Benchmarking vs. Prior Art) InVitro->DataAnalysis Decision Decision: Proceed with Patent Filing? DataAnalysis->Decision

Caption: A systematic workflow for assessing the patentability of a novel chemical derivative.

Chapter 3: Executing the Assessment: Protocols and Methodologies

Step 1: The Prior Art Search for Novelty

A prior art search for a chemical structure is not a simple keyword search.[4] It requires specialized tools that can search based on chemical structure, substructure, and Markush structures (generic representations of compounds in patents).[5][6] The goal is to determine if the exact compound has been previously disclosed.

Protocol: Chemical Structure Prior Art Search

  • Define the Structure : Represent the exact chemical structure of your new derivative using a chemical drawing tool or a standard notation like SMILES.

  • Select Databases : Utilize comprehensive chemical and patent databases. Key resources include:

    • CAS SciFinder-n® or STN® : The gold standard for chemical substance searching, covering patents, journals, and other literature. These platforms allow for exact structure, substructure, and Markush searching.[5]

    • PubChem : A free and extensive database of chemical molecules and their activities.

    • Patent Office Databases : Services like Google Patents, Patsnap, the USPTO Patent Full-Text and Image Database, and Espacenet from the European Patent Office.[6][7][8][9]

  • Execute Search Types :

    • Exact Match Search : The primary search to determine if the specific molecule is known.

    • Substructure Search : Broaden the search to identify closely related compounds. This is crucial for the non-obviousness assessment later. This helps identify the closest existing prior art, which will serve as a benchmark.

    • Markush Structure Search : This is a highly specialized search, often requiring expert assistance, to determine if your compound falls within the scope of a generic structure claimed in a patent.[5]

  • Analyze Results : If an exact match is found in any prior publication, the compound is not novel and cannot be patented as a composition of matter. If no exact match is found, the novelty requirement is likely met, and you can proceed.

Step 2: In Silico Prediction for Preliminary Utility Assessment

Before synthesis, computational (in silico) tools can predict a molecule's drug-like properties and potential biological activities.[10][11][12][13] This is a rapid, cost-effective way to deprioritize compounds that are likely to fail later due to poor pharmacokinetics or toxicity.[14]

Protocol: In Silico ADMET and Druglikeness Prediction

  • Input Structure : Use the SMILES string or draw the structure of your novel derivative.

  • Utilize Prediction Tools : Employ web-based platforms or standalone software. A popular free tool is the SwissADME server.

  • Analyze Key Parameters :

    • Lipinski's Rule of Five : A guideline to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. Key parameters include Molecular Weight (MW ≤ 500), LogP (≤ 5), H-bond donors (≤ 5), and H-bond acceptors (≤ 10).[14]

    • ADMET Properties : Assess Absorption, Distribution, Metabolism, Excretion, and Toxicity predictions. Look for red flags like predicted P-glycoprotein substrate (efflux risk), cytochrome P450 inhibition (drug-drug interaction risk), or poor predicted aqueous solubility.[10][11]

    • Topological Polar Surface Area (TPSA) : A predictor of drug transport properties, such as blood-brain barrier penetration.[14]

Table 1: Hypothetical In Silico Comparison of New Derivatives

CompoundStructureMW ( g/mol )LogPTPSA (Ų)Lipinski ViolationsPredicted Activity
Parent Acid This compound196.191.8555.760-
Derivative 1 N-propyl amide237.292.5058.200Potential anticancer
Derivative 2 Phenyl ester272.293.6055.760Potential anti-inflammatory
Derivative 3 Decyl amide335.485.2158.201 (LogP > 5)Poor druglikeness

Rationale: Based on this in silico screen, Derivative 3 would be deprioritized due to a likely Lipinski violation, suggesting potential issues with bioavailability. Derivatives 1 and 2 show promise and are good candidates for synthesis and in vitro testing.

Step 4: In Vitro Biological Assays for Utility and Non-Obviousness

This is where the utility of the compound is experimentally demonstrated. The data generated here is also critical for the non-obviousness argument, especially if the compound shows unexpectedly high potency or a novel mechanism of action compared to structurally similar compounds from the prior art. We will use a hypothetical anticancer activity assessment as an example.[15][16]

Protocol: Cytotoxicity Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18] It is a foundational assay to determine if a compound has cytotoxic effects against cancer cells.[19]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5 x 10³ cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation : Prepare a stock solution of the test derivative in DMSO. Create a series of serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Apoptosis Assessment using Annexin V-FITC/PI Assay

To determine if cytotoxicity is due to programmed cell death (apoptosis), a flow cytometry-based assay is used.[17][19] This provides mechanistic insight, strengthening the utility and non-obviousness case.

  • Cell Treatment : Treat cells in a 6-well plate with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the stained cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in different populations:

    • Viable : Annexin V- / PI-

    • Early Apoptosis : Annexin V+ / PI-

    • Late Apoptosis/Necrosis : Annexin V+ / PI+

Start Synthesized Novel Derivative PrimaryScreen Primary Screen: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Start->PrimaryScreen IC50 Determine IC50 Value PrimaryScreen->IC50 If Active SecondaryScreen Secondary Mechanistic Screen: Annexin V/PI Apoptosis Assay IC50->SecondaryScreen Data Generate Quantitative Data: % Apoptotic Cells SecondaryScreen->Data

Caption: A typical in vitro screening cascade for an anticancer drug candidate.

Chapter 4: Data Interpretation and Building the Patentability Argument

The final step is to synthesize all the collected data into a cohesive argument. The key is to compare the performance of your novel derivative against the closest known compound from your prior art search.

Table 2: Hypothetical Experimental Data and Patentability Argument

CompoundSourceCytotoxicity IC₅₀ (MCF-7 cells)Apoptosis Induction (% at IC₅₀)Patentability Argument
Prior Art Cmpd A (Closest known analog from patent XYZ)55 µM15%Benchmark: Known low-level activity.
Derivative 1 This Study 2.5 µM 75% Strong Non-Obviousness: Demonstrates an unexpected >20-fold increase in potency and a significant 5-fold increase in apoptosis induction compared to the closest prior art. This surprising result overcomes the potential obviousness of creating a simple amide.
Derivative 2 This Study 45 µM20%Weak Non-Obviousness: While novel, the activity is not significantly better than the prior art. This would be difficult to argue as an inventive step. It is likely obvious.

This comparative data is the linchpin of the patentability assessment. Derivative 1, by showing a surprising and significant improvement in a key biological property, has a strong case for meeting the non-obviousness requirement, in addition to novelty and utility. Derivative 2, despite being structurally novel, fails to demonstrate an inventive step and would likely be rejected as obvious.

Conclusion

Assessing the novelty and patentability of new this compound derivatives is a systematic, multi-step process that integrates legal principles with rigorous scientific validation. It begins with a comprehensive prior art search to establish novelty, proceeds through in silico and in vitro testing to demonstrate utility, and culminates in a comparative analysis to argue for non-obviousness. By following a logical workflow and generating high-quality, comparative experimental data, researchers can confidently evaluate the intellectual property potential of their discoveries and build a robust foundation for a successful patent application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal of chemical waste not only poses significant safety risks within the laboratory but also carries substantial environmental and regulatory consequences. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3,5-Dimethoxy-4-methylbenzoic acid (CAS No. 61040-81-1), ensuring the safety of personnel and adherence to environmental stewardship.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a substituted benzoic acid derivative.[1][2] While it is a solid compound under standard conditions, it is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks are associated with direct contact and inhalation of dust.

Key hazards are summarized in the table below, based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.[1]

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/IrritationGHS07: Exclamation markWarning H315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationGHS07: Exclamation markWarning H319: Causes serious eye irritation.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Exclamation markWarning H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ ToxicityGHS07: Exclamation markWarning May cause respiratory irritation.[4]

Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product in your possession.

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during routine laboratory use. The following controls and personal protective equipment (PPE) are mandatory to minimize exposure risk.

Engineering Controls

Your primary line of defense is to control the environment where the chemical is handled.

  • Ventilation: All handling of solid this compound and its solutions must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5]

  • Emergency Facilities: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[3][6] Per OSHA 29 CFR 1910.151, these facilities are required for immediate use when eyes or body may be exposed to corrosive or irritating materials.[7]

Personal Protective Equipment (PPE)

The appropriate PPE creates a necessary barrier between the researcher and the chemical.

PPE Category Specification Rationale (The "Why")
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions and airborne dust particles that can cause serious eye irritation.[3][5][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation and potential absorption.[5][8] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Laboratory coat.Protects personal clothing from contamination and minimizes exposed skin surfaces.[5]
Respiratory NIOSH-approved respirator (if needed).Not typically required when using a fume hood.[5] However, if weighing or transferring large quantities that may generate significant dust, a respirator is necessary to prevent respiratory tract irritation.[9]
First-Aid Measures

In the event of an accidental exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[3]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove all contaminated clothing. If irritation develops or persists, seek medical attention.[3]

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Segregation & Collection Protocol

The cornerstone of proper disposal is rigorous waste segregation at the point of generation. Co-mingling of incompatible waste streams can create hazardous reactions, complicate disposal, and significantly increase costs. Under no circumstances should this chemical be disposed of down the drain.[5][8][9]

Step-by-Step Collection Procedure
  • Solid Waste Collection:

    • Container: Use a dedicated, leak-proof, and sealable hazardous waste container, clearly labeled for "Non-halogenated Organic Solids."

    • Contents: Collect all solid this compound, contaminated weighing papers, and any contaminated single-use items (e.g., gloves, wipes, pipette tips) in this container.[5]

    • Causality: Segregating solid waste prevents the need for costly and energy-intensive separation processes at the disposal facility.

  • Liquid Waste Collection:

    • Container: Use a separate, leak-proof container made of a material compatible with the solvent used (e.g., a glass or polyethylene bottle for most organic solvents).

    • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages (e.g., "this compound in Methanol, ~5%").

    • Causality: Accurate labeling is a legal requirement and is critical for the disposal facility to select the correct incineration or treatment process. It prevents the accidental mixing of incompatible chemicals like acids and bases or oxidizers and organics.

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.[10]

    • Store containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and secure.

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Spill Management Procedure

Accidental spills must be managed immediately and safely.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate all non-essential individuals.[11]

  • Don PPE: Before attempting cleanup, don the full PPE as described in Section 2.2.

  • Containment: For solid spills, carefully cover the spill with a damp cloth or paper towels to avoid generating dust.[5] Do not dry sweep.[11]

  • Cleanup: Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[3][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or soap and water. All cleaning materials (wipes, towels) are considered hazardous waste and must be placed in the solid waste container.[5]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, as they may have specific reporting requirements.[5]

Approved Disposal Pathways

The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[5] Chemical waste generators are legally responsible for ensuring the waste is classified and disposed of correctly according to EPA and local regulations.[12][13]

Primary Method: Licensed Hazardous Waste Incineration

This is the most common and environmentally sound method for disposing of solid organic chemical waste.

  • Mechanism: High-temperature incineration (typically >850°C) in a specialized facility ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water.[14]

  • Why it's preferred: This method provides the highest destruction and removal efficiency (DRE) for organic compounds, minimizing long-term environmental liability.[14] Your institutional EHS department will coordinate with a licensed vendor for pickup and transport.

On-Site Chemical Treatment (Neutralization) - For Aqueous Solutions Only

In some specific cases, aqueous solutions containing this acid may be neutralized as a pre-treatment step. This is not a final disposal method. The resulting solution must still be collected as hazardous waste.

CAUTION: Never attempt this procedure without prior approval from your institution's EHS department. This protocol must be performed in a chemical fume hood.

Experimental Protocol for Neutralization:

  • Prepare Base Solution: In a large beaker, prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate, in cold water. Prepare a volume approximately 10 times that of the acidic waste solution.[15] The use of a weak base prevents a violent or exothermic reaction that could occur with strong bases like NaOH.

  • Cooling: Place the beaker containing the base solution in an ice bath to absorb any heat generated during neutralization.

  • Slow Addition: While stirring the base solution vigorously, add the acidic waste solution very slowly using a pipette or burette.

  • Monitor pH: Monitor the pH of the solution continuously. Continue adding the acidic waste until the pH is in a neutral range (typically between 6.0 and 8.0).

  • Collection: The final, neutralized salt solution must be collected in a properly labeled liquid hazardous waste container.

  • Justification: While the corrosivity hazard is removed, the solution may still be harmful to aquatic life and is not suitable for drain disposal.[16] This pre-treatment simply converts the waste to a more stable form for final disposal by a licensed vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

DisposalWorkflow start Handling 3,5-Dimethoxy- 4-methylbenzoic Acid spill Accidental Spill Occurs start->spill No waste Routine Waste Generated start->waste Yes spill_proc Execute Spill Management Protocol (Section 4) spill->spill_proc segregate Segregate Waste by Type (Solid vs. Liquid) waste->segregate package_spill Package Spill Debris as Hazardous Waste spill_proc->package_spill store Store in Designated Satellite Accumulation Area (SAA) package_spill->store solid_waste Solid Waste (Pure compound, gloves, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid label_container Label Container Correctly (List all constituents) solid_waste->label_container liquid_waste->label_container label_container->store ehs_pickup Arrange for Pickup by Institutional EHS/Licensed Vendor store->ehs_pickup final_disposal Final Disposal via High-Temperature Incineration ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper PPE usage, rigorous waste segregation, and approved disposal pathways, researchers can ensure that their work is conducted safely from the beginning of an experiment to the very end of the chemical lifecycle. Always prioritize the guidance of your institution's EHS department and the specific SDS for the chemicals you handle.

References

Mastering the Safe Handling of 3,5-Dimethoxy-4-methylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your team are paramount. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), operational protocols, and disposal methods for 3,5-Dimethoxy-4-methylbenzoic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring a safe and efficient laboratory environment.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, while a valuable compound in synthetic chemistry, presents hazards that necessitate a robust safety protocol. The primary risks associated with this solid, crystalline compound are:

  • Skin Irritation: Direct contact can cause redness and irritation.

  • Serious Eye Irritation: The powder can be abrasive and irritating to the eyes.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.

Therefore, the selection of appropriate PPE is not merely a suggestion but a critical control measure to mitigate these risks. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against identified workplace hazards[1][2][3][4].

Your Shield Against Exposure: A Multi-Layered PPE Approach

A comprehensive PPE strategy for handling this compound involves protection for your hands, eyes, and respiratory system.

Hand Protection: The First Line of Defense

Key Considerations for Glove Selection:

Glove MaterialRecommendation for this compoundRationale
Nitrile Recommended Good general chemical resistance, particularly for acids.
LatexUse with cautionPotential for allergic reactions.
VinylNot RecommendedPoor resistance to many chemicals.
Eye and Face Protection: A Non-Negotiable Barrier

Given the risk of serious eye irritation from the fine powder, safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from airborne dust. In situations where there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles. All eye and face protection must meet the standards set by the American National Standards Institute (ANSI) Z87.1.

Respiratory Protection: Guarding Against Inhalation

To prevent respiratory tract irritation, a NIOSH-approved N95 respirator is required when handling this compound outside of a certified chemical fume hood, or when the generation of dust is likely[6][7][8][9][10]. An N95 respirator is designed to filter at least 95% of airborne particles and is a crucial component of your respiratory protection program.

Operational Workflow: From Preparation to Clean-Up

A systematic approach to handling this chemical will minimize exposure and ensure a safe working environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Clean-up & Disposal Prep Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Prep->Don_PPE Work_Area Work in a Ventilated Area (Fume Hood) Don_PPE->Work_Area Weighing Carefully Weigh/Transfer Compound Work_Area->Weighing Reaction Perform Chemical Reaction Weighing->Reaction Decontaminate Decontaminate Work Surfaces Reaction->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal Dispose of Waste Doff_PPE->Waste_Disposal

Caption: Safe handling workflow for this compound.

Step-by-Step PPE Protocol:
  • Donning PPE:

    • Perform hand hygiene.

    • Put on the first pair of nitrile gloves.

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on the N95 respirator, ensuring a tight seal.

    • Put on safety goggles.

    • If required, put on a face shield.

    • Put on a second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing PPE:

    • Remove the outer pair of gloves.

    • Remove the face shield (if used).

    • Remove the lab coat, turning it inside out as you remove it.

    • Perform hand hygiene.

    • Remove safety goggles.

    • Remove the N95 respirator.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene.

Disposal Plan: Neutralization and Waste Management

Proper disposal is a critical final step in the safe handling of this compound. As a carboxylic acid, it can be neutralized before disposal. It is imperative to follow all local, state, and federal regulations for chemical waste disposal.

Laboratory-Scale Neutralization Protocol:

This procedure should be performed in a chemical fume hood.

  • Prepare a Neutralizing Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.

  • Dilute the Acidic Waste: If you have a solution of this compound, dilute it with water to a concentration of less than 5%. For solid waste, dissolve it slowly in water before proceeding.

  • Slowly Add Bicarbonate: While stirring continuously, slowly add the sodium bicarbonate solution to the acidic waste. Be cautious as this will generate carbon dioxide gas, causing effervescence[11][12][13].

  • Monitor the pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.

  • Dispose of the Neutralized Solution: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, in accordance with institutional guidelines[14][15].

  • Solid Waste: Any contaminated materials, such as gloves, weigh boats, and paper towels, should be placed in a designated solid hazardous waste container.

Chemical Reaction for Neutralization:

C₉H₁₀O₄ (this compound) + NaHCO₃ (Sodium Bicarbonate) → C₉H₉O₄Na (Sodium 3,5-dimethoxy-4-methylbenzoate) + H₂O (Water) + CO₂ (Carbon Dioxide)[12][13]

By adhering to these detailed protocols, you can confidently and safely manage this compound in your laboratory, ensuring the protection of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.